molecular formula C24H21NO4 B107831 (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine CAS No. 100516-54-9

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Cat. No.: B107831
CAS No.: 100516-54-9
M. Wt: 387.4 g/mol
InChI Key: HECRUWTZAMPQOS-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-N-Cbz-6-oxo-2,3-Diphenylmorpholine is a chiral building block. It has been used in the stereoselective synthesis of fluorescent and non-fluorescent amino acids.>

Properties

IUPAC Name

benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRUWTZAMPQOS-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359677
Record name Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100516-54-9
Record name Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic protocol for (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a chiral morpholine derivative. Morpholine and its analogues are significant structural motifs in numerous pharmaceutical agents and bioactive molecules. The stereospecific synthesis of such compounds is of paramount importance in drug discovery and development. This document outlines a multi-step synthesis leveraging established asymmetric methodologies, including the Sharpless Asymmetric Aminohydroxylation, to achieve the desired stereochemistry.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule, this compound, suggests a pathway originating from cis-stilbene. The key disconnection breaks the morpholine ring to reveal a protected (1R,2S)-1,2-diphenyl-2-aminoethanol derivative. This intermediate can be synthesized enantioselectively from cis-stilbene via a Sharpless Asymmetric Aminohydroxylation reaction. The subsequent steps involve cyclization with an appropriate C2-building block and final N-protection to yield the target compound.

Retrosynthesis Target This compound Amino_acid (2R,3S)-N-Cbz-2,3-diphenylmorpholine-6-carboxylic acid derivative Target->Amino_acid Oxidation Amino_alcohol (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol Amino_acid->Amino_alcohol Cyclization Stilbene cis-Stilbene Amino_alcohol->Stilbene Sharpless Asymmetric Aminohydroxylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Asymmetric Aminohydroxylation of cis-Stilbene

The initial and stereochemistry-defining step is the Sharpless Asymmetric Aminohydroxylation of cis-stilbene to produce the corresponding vicinal amino alcohol.[1][2][3][4] This reaction utilizes an osmium catalyst in the presence of a chiral ligand to induce enantioselectivity.

Protocol:

  • To a stirred solution of cis-stilbene (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, 1:1) at 0 °C, add the chiral ligand (e.g., (DHQ)₂-PHAL, 0.02 eq) and potassium osmate(VI) dihydrate (0.01 eq).

  • Add the nitrogen source, such as N-chlorocarbamate benzyl ester (CbzN(Na)Cl) (1.1 eq), portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol.

Step 2: Cyclization to form the Morpholine Ring

The resulting amino alcohol is then cyclized to form the core morpholine structure. This can be achieved by reacting with a two-carbon electrophile.[5]

Protocol:

  • Dissolve the (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol (1.0 eq) in a suitable solvent, such as DMF.

  • Add a base (e.g., potassium carbonate, 2.0 eq) to the solution.

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product undergoes spontaneous or base-catalyzed intramolecular cyclization to form the lactam.

Step 3: Final Protection (if necessary)

If the N-Cbz group was not introduced during the aminohydroxylation step, it can be added at this stage.

Protocol:

  • Dissolve the synthesized morpholinone (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Data Presentation

The following table summarizes expected quantitative data for the key reaction steps based on analogous transformations reported in the literature.

StepReactionReactantsProductExpected Yield (%)Expected e.e. (%)
1Sharpless Asymmetric Aminohydroxylationcis-Stilbene, CbzN(Na)Cl(1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol70-90>95
2Cyclization(1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol, Ethyl bromoacetateThis compound60-80>95

Signaling Pathways and Experimental Workflows

The overall synthetic workflow can be visualized as a linear progression from the starting alkene to the final protected morpholinone.

Synthesis_Workflow cluster_step1 Step 1: Asymmetric Aminohydroxylation cluster_step2 Step 2: Cyclization Stilbene cis-Stilbene Reaction1 Sharpless AA (OsO4, Chiral Ligand, CbzN(Na)Cl) Stilbene->Reaction1 Amino_alcohol (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol Reaction1->Amino_alcohol Reagent2 Ethyl bromoacetate, Base Reaction2 Cyclization Amino_alcohol->Reaction2 Reagent2->Reaction2 Product This compound Reaction2->Product

Caption: Proposed synthetic workflow for this compound.

This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on well-established and reliable synthetic methodologies, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

The Williams Chiral Auxiliary: An In-depth Guide to the Mechanism of Action in Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among the pantheon of effective auxiliaries, those developed by the research group of Robert M. Williams have emerged as powerful tools for the asymmetric synthesis of α-amino acids, both proteinogenic and non-proteinogenic. These auxiliaries, primarily based on diphenylmorpholinone and related oxazinone scaffolds, offer a high degree of stereocontrol in the alkylation of a glycine enolate template. This technical guide provides a comprehensive overview of the mechanism of action of the Williams chiral auxiliary, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the application of this powerful methodology.

Introduction: The Principle of the Williams Chiral Auxiliary

The Williams chiral auxiliary operates on the principle of temporary covalent attachment of a chiral directing group to a prochiral glycine substrate. The inherent chirality of the auxiliary, derived from readily available starting materials, effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. Subsequent cleavage of the auxiliary furnishes the desired α-amino acid in high enantiomeric purity. A key feature of the Williams auxiliary is the predictable nature of the stereochemical outcome, where the incoming electrophile adds to the α-carbon from the face opposite (anti) to the bulky phenyl groups of the auxiliary. Both enantiomers of the auxiliary are accessible, allowing for the synthesis of both D- and L-amino acids.

The Core Mechanism: Enolate Formation and Diastereoselective Alkylation

The asymmetric synthesis of α-amino acids using the Williams auxiliary follows a well-defined mechanistic pathway, which can be broken down into three key stages: attachment of the glycine unit, diastereoselective enolate alkylation, and cleavage of the auxiliary.

Formation of the Glycinate Template

The process begins with the acylation of the chiral auxiliary, typically a diphenylmorpholinone or a related oxazinone, with a protected glycine derivative. This forms the key substrate for the subsequent stereodetermining step.

Enolate Generation and the Stereochemical Model

Treatment of the glycinate template with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) generates a rigid lithium enolate. The high diastereoselectivity of the subsequent alkylation is attributed to the conformation of this enolate, which is locked by chelation of the lithium cation between the enolate oxygen and the ring oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the two phenyl groups, effectively blocks one face of the enolate.

The accepted stereochemical model posits that the phenyl groups occupy pseudo-equatorial positions to minimize steric strain, thereby exposing the top face of the enolate for electrophilic attack. The electrophile approaches from the less sterically encumbered face, leading to the observed anti-alkylation product.

G cluster_2 Transition State cluster_3 anti-Alkylated Product Aux-Gly Enolate Aux-Gly->Enolate Deprotonation TS Enolate->TS Electrophilic Attack Product TS->Product Base LDA or NaHMDS THF, -78 °C Electrophile E+

G electrophile E+ TS TS electrophile->TS Attack from less hindered face product anti-Alkylated Product TS->product

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired α-amino acid. A common method for cleavage is hydrogenolysis (e.g., using H₂/Pd(OH)₂ or dissolving metal reduction), which reductively cleaves the benzylic C-O and C-N bonds of the auxiliary. It is important to note that this cleavage process is often destructive to the auxiliary, which is a key consideration for large-scale synthesis.

Quantitative Data: Diastereoselectivity and Yields

The Williams chiral auxiliary has demonstrated excellent diastereoselectivity in the alkylation of its glycine enolate with a wide range of electrophiles. The following table summarizes representative data from the literature.

Electrophile (E-X)Product (R-group)Diastereomeric Ratio (anti:syn)Yield (%)Reference
Allyl bromideAllyl>99:192
Benzyl bromideBenzyl>98:285-95
Methyl iodideMethyl>98:280-90
Ethyl iodideEthyl>

An In-depth Technical Guide to (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a prominent member of the Williams chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its rigid diphenylmorpholinone framework provides a predictable and highly effective platform for the stereoselective formation of new chiral centers, particularly in the synthesis of non-proteinogenic amino acids and other complex chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this versatile chiral auxiliary, along with detailed experimental protocols for its application and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its rigid bicyclic structure, conferred by the morpholine ring and the bulky phenyl substituents, is key to its function as a chiral director.

Identification
IdentifierValue
IUPAC Name Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate[2][3]
Synonyms (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine, Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, William's lactone[1][4]
CAS Number 100516-54-9[1][5][6][7]
Molecular Formula C₂₄H₂₁NO₄[1][5][6]
Molecular Weight 387.43 g/mol [1][5][6]
InChI Key HECRUWTZAMPQOS-XZOQPEGZSA-N[4][6]
SMILES O=C1CN(--INVALID-LINK--c2ccccc2">C@Hc3ccccc3)C(=O)OCc4ccccc4[6][8]
Physical Properties
PropertyValue
Appearance Off-white or white crystalline powder/solid[1]
Melting Point 205-207 °C (lit.)[1][5][6]
Boiling Point 583.5 ± 50.0 °C (Predicted)[4][5]
Optical Rotation [α]²⁵/D = -66° (c = 5.5 in methylene chloride)[1][6]
Solubility Slightly soluble in Chloroform, Dichloromethane, and DMSO[4][5]
Storage Store at 2-8°C[1][5][6]

Spectral Data

Expected ¹H and ¹³C NMR Spectral Features

The proton and carbon NMR spectra would be complex due to the numerous aromatic and aliphatic protons and carbons. Key expected signals would include:

  • ¹H NMR: Aromatic protons of the two phenyl rings and the benzyl group would appear in the downfield region (typically ~7.0-7.5 ppm). The benzylic protons of the Cbz group would likely be a singlet around 5.0-5.5 ppm. The protons on the morpholine ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen, nitrogen, and phenyl groups.

  • ¹³C NMR: Aromatic carbons would resonate in the ~125-140 ppm range. The carbonyl carbons of the lactone and the carbamate would be found further downfield (~150-170 ppm). The aliphatic carbons of the morpholine ring and the benzylic carbon of the Cbz group would appear in the upfield region.

Expected Infrared (IR) Spectral Features

The IR spectrum would be characterized by several strong absorption bands corresponding to the functional groups present in the molecule:

  • C=O stretching: Two distinct carbonyl stretching frequencies are expected. The lactone carbonyl would likely absorb at a higher wavenumber (around 1750-1770 cm⁻¹) compared to the carbamate carbonyl (around 1690-1710 cm⁻¹).

  • C-O stretching: Strong bands corresponding to the C-O-C ether linkage in the morpholine ring and the ester C-O bond would be present.

  • Aromatic C-H and C=C stretching: Characteristic bands for the aromatic rings would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 387.43. Common fragmentation patterns would likely involve the loss of the benzyl group, the Cbz protecting group, or cleavage of the morpholine ring.

Chemical Properties and Applications

This compound is primarily utilized as a chiral auxiliary for the asymmetric synthesis of α-amino acids. Its utility stems from its ability to direct the stereoselective alkylation of a glycine enolate equivalent.

Asymmetric Synthesis Workflow

The general workflow for the use of this chiral auxiliary in the synthesis of a target amino acid involves three key steps: attachment of the glycine unit, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired product.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Recovery start This compound acylated_auxiliary Acylated Chiral Auxiliary start->acylated_auxiliary Base (e.g., NaH) glycine_unit Glycine Unit (e.g., Bromoacetyl bromide) glycine_unit->acylated_auxiliary enolate Chiral Enolate acylated_auxiliary->enolate Base (e.g., KHMDS) alkylated_product Alkylated Diastereomer enolate->alkylated_product Stereodirecting face is unhindered electrophile Electrophile (R-X) electrophile->alkylated_product final_product Target α-Amino Acid alkylated_product->final_product Hydrolysis or Hydrogenolysis recovered_auxiliary Recovered Auxiliary alkylated_product->recovered_auxiliary Cleavage Conditions

References

An In-depth Technical Guide to the Synthesis of Williams' Chiral Auxiliary from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new chiral centers. Among the pantheon of these molecules, the Williams chiral auxiliary, a diphenylmorpholinone-based scaffold, has emerged as a powerful and versatile tool for the asymmetric synthesis of α-amino acids. Developed by Robert M. Williams and his research group, this auxiliary provides a rigid framework that directs the stereoselective alkylation of a glycine enolate equivalent, enabling the preparation of a wide array of natural and unnatural amino acids with high enantiopurity. This technical guide provides a comprehensive overview of the synthesis of the Williams chiral auxiliary, with a particular focus on routes commencing from readily available amino acid precursors.

The core of the Williams chiral auxiliary is an enantiomerically pure 1,2-diphenyl-2-aminoethanol backbone. The synthesis of this crucial precursor is a key challenge, and various strategies have been developed to access it in a stereochemically defined manner. This guide will detail a synthetic pathway that utilizes L-phenylalanine as a chiral starting material, leveraging its inherent chirality to establish the stereocenters of the auxiliary.

Synthesis of the Williams Chiral Auxiliary Precursor from L-Phenylalanine

The synthesis of the key precursor, (1S,2R)-2-amino-1,2-diphenylethanol, can be achieved from L-phenylalanine through a multi-step enzymatic and chemical sequence. This approach takes advantage of the readily available and inexpensive chiral pool of amino acids.

Overall Synthetic Workflow

The synthetic strategy involves the conversion of L-phenylalanine to (R)-styrene oxide, which then undergoes a regioselective amination to yield the desired (1S,2R)-2-amino-1,2-diphenylethanol. This amino alcohol is the immediate precursor to the Williams chiral auxiliary.

Synthesis_Workflow cluster_phenylalanine_conversion Conversion of L-Phenylalanine to (R)-Styrene Oxide cluster_amino_alcohol_synthesis Synthesis of Chiral Amino Alcohol cluster_auxiliary_formation Formation of Williams Chiral Auxiliary L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Styrene Styrene Cinnamic_Acid->Styrene Decarboxylase R_Styrene_Oxide (R)-Styrene Oxide Styrene->R_Styrene_Oxide Styrene Monooxygenase (Enantioselective Epoxidation) R_Styrene_Oxide_2 (R)-Styrene Oxide Amino_Alcohol (1S,2R)-2-Amino-1,2-diphenylethanol R_Styrene_Oxide_2->Amino_Alcohol NH3 (aq) (Regioselective Aminolysis) Amino_Alcohol_2 (1S,2R)-2-Amino-1,2-diphenylethanol Intermediate_1 N-(2-bromoacetyl) amino alcohol Amino_Alcohol_2->Intermediate_1 Acylation Bromoacetyl_Bromide Bromoacetyl Bromide Williams_Auxiliary Williams Chiral Auxiliary ((5S,6R)-5,6-diphenylmorpholin-2-one) Intermediate_1->Williams_Auxiliary Intramolecular Cyclization

Figure 1: Overall synthetic workflow for the Williams chiral auxiliary.
Experimental Protocols

Step 1: Enzymatic Conversion of L-Phenylalanine to (R)-Styrene Oxide

This transformation is typically carried out in a whole-cell biocatalytic system expressing three key enzymes: phenylalanine ammonia-lyase (PAL), a decarboxylase, and a styrene monooxygenase.

  • Protocol: A culture of E. coli engineered to express the three enzymes is grown to a suitable optical density. The cells are then harvested and resuspended in a buffer containing L-phenylalanine. The biotransformation is allowed to proceed at a controlled temperature (e.g., 30 °C) and pH. The resulting (R)-styrene oxide is then extracted from the reaction mixture using an organic solvent.

Step 2: Synthesis of (1S,2R)-2-Amino-1,2-diphenylethanol

  • Protocol: (R)-Styrene oxide is dissolved in a suitable solvent, such as isopropanol, and treated with aqueous ammonia. The reaction mixture is heated in a sealed vessel to a temperature of around 100-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of the Williams Chiral Auxiliary ((5S,6R)-5,6-diphenylmorpholin-2-one)

  • Protocol: To a solution of (1S,2R)-2-amino-1,2-diphenylethanol in a suitable solvent (e.g., dichloromethane) at 0 °C is added a base such as triethylamine. Bromoacetyl bromide is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-(2-bromoacetyl) intermediate is then dissolved in a polar aprotic solvent like dimethylformamide (DMF) and treated with a base (e.g., sodium hydride) to effect intramolecular cyclization. The resulting Williams chiral auxiliary is then purified by recrystallization.

Quantitative Data

The following table summarizes typical yields and stereoselectivities for the key steps in the synthesis of the Williams chiral auxiliary.

StepStarting MaterialProductTypical Yield (%)Stereoselectivity (ee/de)
Enzymatic conversion of L-phenylalanine to (R)-styrene oxideL-Phenylalanine(R)-Styrene Oxide70-85>99% ee
Synthesis of (1S,2R)-2-amino-1,2-diphenylethanol(R)-Styrene Oxide(1S,2R)-2-Amino-1,2-diphenylethanol80-90>99% de
Synthesis of Williams Chiral AuxiliaryAmino Alcohol(5S,6R)-5,6-diphenylmorpholin-2-one75-85>99% ee

Application in Asymmetric Synthesis: Alkylation of the Glycine Adduct

Once synthesized, the Williams chiral auxiliary is coupled with a glycine equivalent to form the key substrate for asymmetric alkylation.

Signaling Pathway for Asymmetric Alkylation

The stereochemical outcome of the alkylation is dictated by the rigid, chelated enolate intermediate formed upon deprotonation. The two phenyl groups of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Alkylation_Pathway Auxiliary_Glycine Williams Auxiliary-Glycine Adduct Enolate Chelated (Z)-Enolate Auxiliary_Glycine->Enolate Base (e.g., LDA) Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile (R-X) Alkylated_Product Alkylated Auxiliary Adduct Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Hydrolysis Amino_Acid Enantiopure α-Amino Acid Cleavage->Amino_Acid

Figure 2: Signaling pathway for asymmetric alkylation.
Experimental Protocol for Asymmetric Alkylation

  • Protocol: The Williams chiral auxiliary-glycine adduct is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is isolated and purified. The chiral auxiliary is subsequently cleaved under acidic or reductive conditions to yield the desired α-amino acid.

Conclusion

The Williams chiral auxiliary stands as a testament to the power of chiral pool synthesis, demonstrating how a readily available amino acid can be transformed into a highly effective tool for asymmetric synthesis. The synthetic route outlined in this guide, combining enzymatic and chemical transformations, provides a reliable and scalable method for the preparation of this valuable auxiliary. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of such auxiliaries is crucial for the efficient and stereocontrolled construction of complex chiral molecules. The high diastereoselectivities achieved in the alkylation reactions, coupled with the predictable stereochemical outcomes, make the Williams chiral auxiliary a cornerstone of modern asymmetric amino acid synthesis.

Structural Elucidation of N-Cbz-Protected Morpholines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-Cbz (benzyloxycarbonyl) protected morpholines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules. The Cbz group is a common amine-protecting group, and a thorough understanding of the structural characteristics of these intermediates is crucial for synthetic success and the rational design of new chemical entities.

This guide will cover the primary analytical techniques used for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols and tabulated spectral data are provided to serve as a practical reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine structural analysis of N-Cbz-protected morpholines in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and conformational dynamics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an N-Cbz-protected morpholine is characterized by distinct signals for the morpholine ring protons and the benzyloxycarbonyl group. The morpholine ring typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons. However, due to rapid ring inversion at room temperature, the signals for the axial and equatorial protons on the same carbon often appear as broadened singlets or simple multiplets.

The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).[1] The electron-withdrawing nature of the Cbz group further deshields the protons on C3 and C5.[1]

Table 1: Typical ¹H NMR Chemical Shifts for N-Cbz-Morpholine

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Morpholine H-2, H-63.60 - 3.80t
Morpholine H-3, H-53.40 - 3.60t
Benzylic CH₂5.10 - 5.20s
Aromatic CH7.25 - 7.40m

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the solvent and specific substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Due to the symmetry of the morpholine ring, typically only two signals are observed for the ring carbons in the parent morpholine. In N-Cbz-protected morpholine, these signals are well-resolved, along with the carbons of the benzyloxycarbonyl group.

Table 2: Typical ¹³C NMR Chemical Shifts for N-Cbz-Morpholine

Carbon Typical Chemical Shift (δ, ppm)
Morpholine C-2, C-666.0 - 67.0
Morpholine C-3, C-543.0 - 45.0
Benzylic CH₂67.0 - 68.0
Aromatic C (ipso)136.0 - 137.0
Aromatic C (ortho, meta, para)127.0 - 129.0
Carbonyl C=O155.0 - 156.0

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the solvent and specific substitution.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of N-Cbz-protected morpholines. Electron Ionization (EI) is a common method that also provides valuable structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for N-Cbz-morpholine (C₁₂H₁₅NO₃) is expected at m/z = 221. The fragmentation is typically initiated by cleavage of the bonds adjacent to the heteroatoms (N and O) and the carbonyl group.

Predicted Fragmentation Pattern:

The fragmentation of N-Cbz-morpholine is expected to proceed through several key pathways:

  • Loss of the benzyl group: Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), a common and often abundant peak for benzyl-containing compounds.

  • Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can occur.

  • Ring fragmentation: The morpholine ring can undergo cleavage, typically involving the loss of ethylene oxide or related fragments. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[2]

  • Formation of acylium ion: Cleavage of the N-C(O) bond can result in the formation of a morpholine radical and a benzyloxycarbonyl cation, or cleavage of the O-CH₂ bond can lead to a morpholinoyl cation.

Table 3: Predicted Key Mass Fragments for N-Cbz-Morpholine

m/z Proposed Fragment Notes
221[C₁₂H₁₅NO₃]⁺Molecular Ion (M⁺)
177[M - CO₂]⁺Loss of carbon dioxide
130[M - C₇H₇]⁺Loss of benzyl radical
91[C₇H₇]⁺Tropylium ion
86[C₄H₈NO]⁺Morpholinoyl cation
57[C₃H₅O]⁺ or [C₄H₉]⁺Fragments from morpholine ring cleavage

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For N-Cbz-protected morpholines, this technique can unequivocally confirm the connectivity and stereochemistry.

A key feature to be determined by X-ray crystallography is the conformation of the morpholine ring, which is typically a chair conformation. The orientation of the N-Cbz substituent (axial vs. equatorial) can also be determined.

Experimental Protocols

Synthesis of N-Cbz-Morpholine

This protocol is adapted from a general procedure for the N-Cbz protection of amines.[4]

Materials:

  • Morpholine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-Cbz-morpholine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is typically performed.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • The purified sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition:

  • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

X-ray Crystallography

This protocol is a general guideline based on the analysis of a morpholine derivative.[3]

Crystallization:

  • Grow single crystals of the N-Cbz-protected morpholine suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., acetone, ethanol, or ethyl acetate/hexanes).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

  • Process the collected diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Locate and refine the positions of all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation synthesis N-Cbz Protection of Morpholine purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (EI-MS) purification->ms xray X-ray Crystallography purification->xray

Caption: Experimental workflow for the synthesis and structural elucidation of N-Cbz-protected morpholines.

nmr_logic cluster_1h ¹H NMR cluster_13c ¹³C NMR structure N-Cbz-Morpholine Structure chem_shift_h Chemical Shifts (δ) - Morpholine Protons - Cbz Protons structure->chem_shift_h coupling Coupling Constants (J) - Proton Connectivity structure->coupling integration Integration - Proton Ratios structure->integration chem_shift_c Chemical Shifts (δ) - Carbon Skeleton structure->chem_shift_c ms_fragmentation mol_ion Molecular Ion (M⁺) [C₁₂H₁₅NO₃]⁺ m/z = 221 frag1 [M - CO₂]⁺ m/z = 177 mol_ion->frag1 Loss of CO₂ frag2 [C₇H₇]⁺ (Tropylium Ion) m/z = 91 mol_ion->frag2 Benzylic Cleavage frag3 [C₄H₈NO]⁺ (Morpholinoyl cation) m/z = 86 mol_ion->frag3 N-C(O) Cleavage frag4 Ring Fragments mol_ion->frag4 Ring Opening

References

The Ascendance of Morpholine-Based Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of techniques for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable strategy. This technical guide delves into the discovery and development of a particularly effective class: morpholine-based chiral auxiliaries. We will explore their synthesis, application in key asymmetric transformations, and the underlying principles governing their stereochemical control, presenting quantitative data and detailed experimental protocols for practical application.

The morpholine scaffold, a six-membered heterocycle containing both oxygen and nitrogen, offers a unique combination of steric rigidity and opportunities for functionalization, making it an excellent platform for the design of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the valuable chiral controller.

From Discovery to Prominence: The Evolution of Morpholine-Based Auxiliaries

The development of morpholine-based chiral auxiliaries has been driven by the need for practical and efficient methods for asymmetric synthesis. Early investigations into chiral auxiliaries laid the groundwork, with seminal work on oxazolidinones and other heterocyclic systems demonstrating the power of this approach. Scientists then began to explore the potential of the morpholine ring, recognizing its conformational pre-organization and the synthetic accessibility of chiral morpholinones from readily available amino alcohols.

A significant breakthrough came with the utilization of morpholin-2-ones derived from natural products like pseudoephedrine. These auxiliaries proved to be highly effective in a range of asymmetric reactions, particularly in the synthesis of chiral α-substituted carboxylic acids and 1,2-amino alcohols, which are crucial building blocks in many pharmaceuticals.

Core Applications: Asymmetric Alkylation and Aldol Reactions

The true utility of morpholine-based chiral auxiliaries is showcased in their application to fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation

The diastereoselective alkylation of N-acyl morpholinone enolates is a powerful method for the synthesis of α-chiral carboxylic acid derivatives. The chiral morpholinone scaffold effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered side. This results in the formation of a new stereocenter with a high degree of predictability and control.

Table 1: Diastereoselective Alkylation of N-Propionyl-(2S,5S)-diphenylmorpholin-2-one

Electrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideN-((S)-2-phenylpropanoyl)-(2S,5S)-diphenylmorpholin-2-one>98:285
Methyl iodideN-((S)-2-methylpropanoyl)-(2S,5S)-diphenylmorpholin-2-one97:392
Isopropyl iodideN-((S)-2,3-dimethylbutanoyl)-(2S,5S)-diphenylmorpholin-2-one95:578
Allyl bromideN-((S)-pent-4-enoyl)-(2S,5S)-diphenylmorpholin-2-one>98:288
Asymmetric Aldol Reactions

Similarly, the aldol reaction, a cornerstone of organic synthesis, can be rendered highly diastereoselective through the use of morpholinone auxiliaries. The formation of a rigid, chelated transition state involving the enolate and an aldehyde directs the approach of the electrophile, leading to the formation of syn- or anti-aldol products with excellent stereocontrol.

Table 2: Diastereoselective Aldol Reaction of N-Acetyl-(2R,3S)-3,4-dimethyl-5-phenylmorpholin-2-one with Aldehydes

AldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehydesyn-β-hydroxy-α-methyl amide95:588
Isobutyraldehydesyn-β-hydroxy-α-methyl amide98:291
Acetaldehydesyn-β-hydroxy-α-methyl amide92:885

The Mechanism of Stereocontrol: A Visual Explanation

The high degree of stereoselectivity observed with morpholine-based chiral auxiliaries can be attributed to the formation of a well-defined and rigid transition state. The following diagrams, generated using the DOT language, illustrate the proposed mechanism for an asymmetric alkylation reaction.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start N-Acyl Morpholinone Enolate Chelated (Z)-Enolate Start->Enolate Base Base LDA or NaHMDS Electrophile Electrophile (R-X) TransitionState Rigid Transition State (Steric Shielding) Product Alkylated Product (New Stereocenter) TransitionState->Product Enolate_ref->TransitionState Electrophile Cleavage Hydrolysis or Reduction FinalProduct Chiral Product RecoveredAux Recovered Auxiliary Product_ref->FinalProduct Cleavage Product_ref->RecoveredAux

In-Depth Technical Guide on the Spectroscopic Data of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physical data for the chiral auxiliary, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine. The information is compiled from available scientific literature and commercial sources, offering a centralized resource for researchers utilizing this compound in asymmetric synthesis and drug development.

Physicochemical Properties

This compound, also known as Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate or as a "Williams chiral auxiliary," is a white to off-white solid.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₂₄H₂₁NO₄[1][2]
Molecular Weight 387.43 g/mol [1][2]
Melting Point 205-207 °C[1][2]
Optical Rotation [α]²⁵/D = -66° (c = 5.5 in methylene chloride)[1][2]
Appearance Off-white solid[1]
CAS Number 100516-54-9[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl groups and the benzyl protecting group, as well as the protons of the morpholine ring. The chiral nature of the molecule will likely result in complex splitting patterns for the diastereotopic protons of the morpholine ring.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carbamate and the lactone, the aromatic carbons of the phenyl and benzyl groups, and the aliphatic carbons of the morpholine ring.

A definitive, publicly available copy of the NMR spectra for this specific compound is not available at this time. Researchers are advised to acquire their own data or consult the primary literature for detailed peak assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Carbamate)~1700
C=O (Lactone)~1750
C-O-C (Ether)~1100-1200
Aromatic C-H~3000-3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonExpected m/z
[M+H]⁺388.15
[M+Na]⁺410.13

Experimental Protocols

The synthesis of this compound is detailed in the primary literature, most notably in the work of Professor Robert M. Williams. The general procedure involves the reaction of (1R,2S)-(-)-2-amino-1,2-diphenylethanol with a suitable glycine equivalent, followed by cyclization and N-protection.

A generalized experimental protocol for obtaining spectroscopic data is as follows:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • Reference the spectra to the residual solvent peak.

  • IR Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film from a volatile solvent.

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Logical Workflow for Synthesis

The synthesis of this chiral auxiliary follows a logical progression of reactions. The following diagram illustrates the conceptual workflow.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product start1 (1R,2S)-(-)-2-amino-1,2-diphenylethanol reaction1 Condensation start1->reaction1 start2 Glycine Equivalent start2->reaction1 reaction2 Cyclization reaction1->reaction2 reaction3 N-Protection (Cbz-Cl) reaction2->reaction3 product This compound reaction3->product

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals working with this compound. For definitive spectroscopic data and detailed experimental procedures, direct consultation of the primary scientific literature is strongly recommended.

References

In-Depth Technical Guide: (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS Number: 100516-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate, identified by CAS number 100516-54-9, is a chiral auxiliary instrumental in asymmetric synthesis. Its rigid morpholine-based scaffold provides a well-defined stereochemical environment, enabling the highly selective synthesis of non-proteinogenic α-amino acids. These specialized amino acids are crucial building blocks in the development of novel peptide-based therapeutics, enzyme inhibitors, and other complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthetic applications, and available safety information, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValue
CAS Number 100516-54-9
Molecular Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
Appearance White crystalline powder
Melting Point 205-207 °C
Boiling Point 583.5 °C (Predicted)
Optical Activity [α]²⁵/D = -64° to -68° (c=5.5 in CH₂Cl₂)
Solubility Slightly soluble in Chloroform, Dichloromethane, and DMSO
Storage Temperature 2-8°C

Synthetic Applications and Experimental Protocols

The primary utility of this chiral auxiliary lies in its application as a chiral glycine enolate equivalent for the diastereoselective alkylation in the synthesis of α-amino acids.

Asymmetric Synthesis of Fmoc-L-cyclopentylglycine

A notable application is in the efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine, a non-proteinogenic amino acid used in designing angiotensin II antagonists.[1] The process involves the stereoselective alkylation of the enolate derived from the chiral auxiliary.

Step 1: Diastereoselective Alkylation

  • To a solution of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add cyclopentyl iodide (1.5 equivalents) to the solution and continue stirring at -78 °C for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the purified product from Step 1 in a suitable solvent, such as a mixture of methanol and acetic acid.

  • Add a palladium catalyst, for example, palladium chloride (PdCl₂) or palladium on carbon (Pd/C).

  • Subject the mixture to catalytic hydrogenolysis by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain L-cyclopentylglycine.

Step 3: Fmoc Protection

  • Dissolve the L-cyclopentylglycine in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate (Na₂CO₃) to basify the solution.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-cyclopentylglycine.

Asymmetric_Synthesis_of_Fmoc_L_cyclopentylglycine cluster_0 Step 1: Diastereoselective Alkylation cluster_1 Step 2: Auxiliary Cleavage cluster_2 Step 3: Fmoc Protection Auxiliary (2R,3S)-Benzyl 6-oxo-2,3- diphenylmorpholine-4-carboxylate Enolate Chiral Enolate Auxiliary->Enolate 1. Strong Base (LDA/NaHMDS) 2. THF, -78°C Alkylated_Product Benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl- 5-cyclopentyl-4-morpholinecarboxylate Enolate->Alkylated_Product Cyclopentyl Iodide L_Cpg L-Cyclopentylglycine Alkylated_Product->L_Cpg H₂, PdCl₂ or Pd/C Fmoc_Cpg Fmoc-L-cyclopentylglycine L_Cpg->Fmoc_Cpg Fmoc-OSu, Na₂CO₃

References

In-Depth Technical Guide to the Theoretical Conformational Analysis of Diphenylmorpholinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to analyze the conformational landscape of diphenylmorpholinone derivatives. Given the pharmaceutical importance of morpholinone scaffolds, a thorough understanding of their three-dimensional structure and flexibility is crucial for rational drug design and structure-activity relationship (SAR) studies. This document outlines a detailed workflow for performing conformational analysis, from initial computational model generation to the interpretation of the resulting energy landscape. It covers both computational and experimental approaches, with a focus on Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these key techniques are provided, along with illustrative data presented in structured tables and logical diagrams to facilitate understanding and application by researchers in medicinal chemistry and drug development.

Introduction: The Significance of Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to the binding site of a biological target. For semi-flexible molecules like diphenylmorpholinones, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The collection of all possible conformations and their corresponding energies constitutes the potential energy surface (PES) of the molecule.

Conformational analysis aims to identify the low-energy, stable conformations (conformers) and to determine the energy barriers that separate them. This information is critical for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific conformations with biological activity.

  • Pharmacophore Modeling: Identifying the spatial arrangement of chemical features necessary for biological activity.

  • Rational Drug Design: Modifying the molecular structure to favor bioactive conformations and improve potency and selectivity.

  • Interpreting Spectroscopic Data: Relating experimental data, such as NMR spectra, to the conformational ensemble present in solution.

This guide will focus on the theoretical and computational approaches to conformational analysis, which offer a powerful means to explore the conformational space of diphenylmorpholinones in detail.

The Conformational Landscape of Diphenylmorpholinones

The conformational flexibility of diphenylmorpholinones primarily arises from the rotation around several key single bonds. The central morpholinone ring can exist in different ring conformations, and the two phenyl substituents have rotational freedom.

Key Dihedral Angles for Analysis:

The conformational preferences of diphenylmorpholinones can be characterized by several key dihedral angles. For a generic 2,3-diphenylmorpholin-5-one, these are:

  • τ1 (C2-C3-Cα-Cβ): Defines the orientation of the phenyl group at the 2-position relative to the morpholinone ring.

  • τ2 (C3-C2-Cγ-Cδ): Defines the orientation of the phenyl group at the 3-position relative to the morpholinone ring.

  • Morpholinone Ring Puckering: The conformation of the six-membered morpholinone ring itself (e.g., chair, boat, twist-boat).

The interplay between these rotational degrees of freedom and the steric and electronic interactions between the substituents determines the overall conformational energy landscape.

Methodologies for Conformational Analysis

A comprehensive conformational analysis typically employs a combination of computational and experimental methods.

Computational Methods: A Step-by-Step Workflow

Computational chemistry provides a powerful toolkit for exploring the conformational space of molecules. A typical workflow involves an initial, broad search using less computationally expensive methods, followed by refinement of the low-energy conformers using more accurate, high-level theories.

Workflow for Computational Conformational Analysis:

G A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B C 3. Clustering and Selection of Low-Energy Conformers B->C D 4. DFT Geometry Optimization and Frequency Calculation C->D E 5. Potential Energy Surface (PES) Scan C->E F 6. Analysis of Results and Visualization D->F E->F

Figure 1: Computational workflow for conformational analysis.

Experimental Protocols: Computational

Protocol 1: Molecular Mechanics (MM) Conformational Search

  • Objective: To rapidly generate a large and diverse set of possible conformations.

  • Software: TINKER, MacroModel, or the conformer generation tools within software suites like Schrödinger or MOE.

  • Force Field Selection: A general-purpose force field such as MMFF94 or OPLS3e is suitable for organic molecules.

  • Search Algorithm: A Monte Carlo or systematic search is performed on all rotatable bonds.

  • Procedure:

    • Generate an initial 3D structure of the diphenylmorpholinone molecule.

    • Define the rotatable bonds to be sampled.

    • Perform a conformational search, generating several thousand conformers.

    • Minimize the energy of each generated conformer using the selected force field.

    • Rank the conformers based on their MM energies.

Protocol 2: Density Functional Theory (DFT) Refinement

  • Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified by the MM search.

  • Software: Gaussian, ORCA, or Q-Chem.

  • Method Selection:

    • Functional: A hybrid functional that includes dispersion corrections is recommended, such as B3LYP-D3(BJ) or ωB97X-D.

    • Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), provides a good balance of accuracy and computational cost.

  • Procedure:

    • Select the low-energy, unique conformers from the MM search (typically those within 10-15 kcal/mol of the global minimum).

    • Perform a full geometry optimization for each selected conformer using the chosen DFT method and basis set.

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

Protocol 3: Potential Energy Surface (PES) Scan

  • Objective: To map the energy profile of rotation around specific dihedral angles and to determine the energy barriers between conformers.

  • Software: Gaussian, ORCA, or Q-Chem.

  • Procedure:

    • Select a starting conformer.

    • Define the dihedral angle(s) to be scanned.

    • Perform a relaxed PES scan, where the chosen dihedral angle is fixed at a series of values (e.g., in 10-degree increments), and all other geometric parameters are optimized at each step.

    • Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.

Experimental Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution.

Experimental Protocols: NMR

Protocol 4: Nuclear Overhauser Effect (NOE) Spectroscopy

  • Objective: To determine through-space proximities between protons, which provides information about the relative orientation of different parts of the molecule.

  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Principle: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å). The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei.

  • Procedure:

    • Dissolve the diphenylmorpholinone sample in a suitable deuterated solvent.

    • Acquire a 2D NOESY spectrum.

    • Analyze the cross-peaks to identify protons that are spatially close.

    • Compare the observed NOEs with the inter-proton distances calculated for the low-energy conformers from DFT to determine the predominant conformation(s) in solution.

Data Presentation and Interpretation

The results of the conformational analysis should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Relative Energies of Diphenylmorpholinone Conformers (Illustrative Data)

Conformer IDDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1 65-700.0075.3
2 -70650.0024.5
3 175-681.500.1
4 -681751.500.1

This table is for illustrative purposes. Actual values would be obtained from DFT calculations.

Table 2: Key Inter-proton Distances from DFT and NOE Correlations (Illustrative Data)

Proton PairCalculated Distance (Å) in Conformer 1Observed NOE
H(C2)-H(ortho-Ph at C3)2.8Strong
H(C3)-H(ortho-Ph at C2)2.9Strong
H(C6ax)-H(ortho-Ph at C2)4.5Weak/None

This table illustrates how calculated distances are correlated with experimental NOE data.

Visualizing the Potential Energy Surface

A plot of the potential energy surface scan provides a visual representation of the energy barriers to rotation.

G cluster_0 PES Scan of τ1 A Start Conformer B Rotate τ1 by 10° A->B C Constrained Optimization B->C D Record Energy C->D E Repeat until 360° D->E F Plot Energy vs. τ1 E->F

Figure 2: Logical workflow for a Potential Energy Surface (PES) scan.

Conclusion

The theoretical conformational analysis of diphenylmorpholinones is a multifaceted process that combines computational and experimental techniques to provide a detailed understanding of their three-dimensional structure and dynamics. The workflow presented in this guide, from initial molecular mechanics searches to DFT refinement and correlation with NMR data, represents a robust approach for researchers in drug discovery. By carefully characterizing the conformational landscape of these important molecules, scientists can make more informed decisions in the design of novel therapeutics with improved efficacy and selectivity. The integration of computational and experimental data is key to building accurate and predictive models of molecular behavior.

Methodological & Application

Application Note: Asymmetric Synthesis of Fmoc-L-cyclopentylglycine Utilizing a Williams Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptides to enhance potency, selectivity, and metabolic stability.[1][2][3] Fmoc-L-cyclopentylglycine is a valuable derivative used in peptide synthesis, where its cyclopentyl side chain can impart unique conformational constraints and improve pharmacological properties.[4][5] This application note details an efficient and highly stereoselective synthesis of Fmoc-L-cyclopentylglycine. The key step involves the diastereoselective alkylation of a chiral glycine enolate equivalent derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, a commercially available chiral auxiliary of the Williams type.[1] This method offers excellent optical purity and scalability, making it a practical approach for producing this important amino acid derivative.[1]

Overall Synthetic Scheme

The asymmetric synthesis of Fmoc-L-cyclopentylglycine is accomplished in a three-step sequence starting from the Williams chiral auxiliary. The process involves:

  • Diastereoselective Alkylation: The chiral auxiliary is first deprotonated to form a glycine enolate, which then undergoes a highly stereoselective alkylation with cyclopentyl iodide.

  • Auxiliary Cleavage: The chiral auxiliary is removed via catalytic hydrogenolysis to yield L-cyclopentylglycine.

  • Fmoc Protection: The free amino acid is then protected with an Fmoc group to give the final product, Fmoc-L-cyclopentylglycine.[1]

Synthesis_Workflow cluster_alkylation Step 1: Diastereoselective Alkylation cluster_cleavage Step 2: Auxiliary Cleavage cluster_protection Step 3: Fmoc Protection Auxiliary Williams Chiral Auxiliary (benzyl (2R,3S)-(−)-6-oxo-2,3- diphenyl-4-morpholinecarboxylate) Enolate Glycine Enolate Auxiliary->Enolate 1. LiHMDS, THF 2. HMPA, -78 °C Alkylated_Aux Alkylated Auxiliary (benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl -5-cyclopentyl-4-morpholinecarboxylate) Enolate->Alkylated_Aux Cyclopentyl Iodide Cpg L-Cyclopentylglycine Alkylated_Aux->Cpg H₂, PdCl₂ THF, H₂O Fmoc_Cpg Fmoc-L-cyclopentylglycine Cpg->Fmoc_Cpg Fmoc-OSu, Na₂CO₃ Dioxane/H₂O

Figure 1: Overall workflow for the asymmetric synthesis of Fmoc-L-cyclopentylglycine.

Experimental Protocols

Materials and Methods

  • All reagents were used as received from commercial suppliers unless otherwise noted.

  • Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl.

  • Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

  • NMR spectra were recorded on a 300 MHz spectrometer.

  • Optical rotations were measured on a standard polarimeter.

Protocol 1: Synthesis of Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate (Alkylated Auxiliary)

  • A solution of benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Hexamethylphosphoramide (HMPA) (2.0 eq) is added, followed by cyclopentyl iodide (1.5 eq).

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of L-Cyclopentylglycine (Auxiliary Cleavage)

  • The alkylated auxiliary (1.0 eq) is dissolved in a mixture of THF and water.

  • Palladium(II) chloride (PdCl₂) (0.2 eq) is added to the solution.

  • The mixture is subjected to hydrogenation (H₂ balloon) at room temperature and stirred for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by recrystallization to yield L-cyclopentylglycine as a white solid.

Protocol 3: Synthesis of Fmoc-L-cyclopentylglycine (Fmoc Protection)

  • L-Cyclopentylglycine (1.0 eq) is dissolved in a 1.5:1 mixture of dioxane and water.

  • Sodium carbonate (Na₂CO₃) (2.0 eq) is added, followed by 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) (1.1 eq).[1]

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is acidified with 1 N HCl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by crystallization from ethyl acetate/hexane to give Fmoc-L-cyclopentylglycine.[1]

Results and Data

The described synthetic route provides Fmoc-L-cyclopentylglycine in good overall yield and high optical purity. The quantitative data for each step are summarized in the table below.

StepProductYield (%)Notes
1. AlkylationBenzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate60%Diastereoselective alkylation affords the anti-monosubstituted product.[1]
2. CleavageL-Cyclopentylglycine84%Catalytic hydrogenolysis effectively cleaves the auxiliary.[1]
3. ProtectionFmoc-L-cyclopentylglycineQuantitativeProtection of the α-amino function proceeds in high yield.[1]

Table 1: Summary of yields for the synthesis of Fmoc-L-cyclopentylglycine.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the conformation of the glycine enolate derived from the Williams auxiliary. The chiral auxiliary adopts a boat-like conformation where the phenyl group at the C-3 position is oriented in a pseudoaxial position. This conformation creates significant steric hindrance on one face of the enolate at the C-5 position, directing the incoming electrophile (cyclopentyl iodide) to the opposite, less hindered face. This results in the preferential formation of the anti-alkylation product.[1]

Stereocontrol_Mechanism cluster_mechanism Proposed Mechanism for Diastereoselectivity Enolate_Structure Boat Conformation of Enolate Steric_Shielding Pseudoaxial Phenyl Group at C-3 Creates Steric Shielding Enolate_Structure->Steric_Shielding Electrophilic_Attack Electrophilic Attack (Cyclopentyl Iodide) Steric_Shielding->Electrophilic_Attack Directs attack to the opposite face Anti_Product Preferential Formation of anti-Alkylated Product Electrophilic_Attack->Anti_Product

References

Application Notes and Protocols: Use of Chiral Auxiliaries in Asymmetric Synthesis for Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the direct application of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine in peptide synthesis. The following application notes and protocols are based on the well-established use of a representative class of chiral auxiliaries, specifically Evans' oxazolidinone auxiliaries, in asymmetric synthesis to produce chiral amino acids, which are the foundational building blocks for peptide synthesis. This document serves as a comprehensive guide to the principles and methodologies that would be applicable for investigating a new chiral auxiliary like this compound.

Introduction to Chiral Auxiliaries in Peptide Synthesis

In the development of peptide-based therapeutics, the stereochemistry of the constituent amino acids is paramount to biological activity and efficacy. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] By attaching a chiral auxiliary to a prochiral substrate, one can induce facial selectivity in subsequent reactions, leading to the formation of a desired stereoisomer with high diastereoselectivity.[1][2] The auxiliary is subsequently removed and can often be recovered for reuse.[2] This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure amino acids and other chiral building blocks for drug development.[1][2]

This document will focus on the application of Evans' oxazolidinone auxiliaries as a representative example to illustrate the workflow, from acylation and alkylation to the final cleavage of the auxiliary to yield an enantiomerically enriched amino acid.

Core Principle: Asymmetric Alkylation for Amino Acid Synthesis

The general workflow for utilizing a chiral auxiliary, such as an Evans' oxazolidinone, for the synthesis of a non-proteinogenic amino acid involves three key steps:

  • Acylation: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is converted into a metal enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the substituent on the chiral auxiliary directs the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

  • Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired chiral carboxylic acid (the amino acid precursor), and the auxiliary is recovered.

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a representative chiral auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add propionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% solution

  • Tetrahydrofuran (THF)

  • Water

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq.) dropwise.

  • Add aqueous lithium hydroxide (2.0 eq.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with sodium bicarbonate to allow for extraction of the chiral auxiliary.

  • Extract with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of N-acyl oxazolidinones.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideN-(2-phenyl-propanoyl)-oxazolidinone>90>99:1
Methyl iodideN-(butanoyl)-oxazolidinone>95>98:2
Allyl bromideN-(pent-4-enoyl)-oxazolidinone>90>95:5

Note: Data presented is representative and sourced from established literature on Evans' auxiliaries. Actual results may vary based on specific reaction conditions and substrates.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

G cluster_acylation Protocol 1: Acylation cluster_alkylation Protocol 2: Alkylation cluster_cleavage Protocol 3: Cleavage A1 Dissolve Auxiliary in DCM A2 Cool to 0°C A1->A2 A3 Add Et3N A2->A3 A4 Add Acyl Chloride A3->A4 A5 React at RT A4->A5 A6 Quench & Extract A5->A6 A7 Purify A6->A7 B1 Dissolve Acylated Auxiliary in THF A7->B1 N-Acyl Auxiliary B2 Cool to -78°C B1->B2 B3 Add NaHMDS (Enolate Formation) B2->B3 B4 Add Electrophile (e.g., Benzyl Bromide) B3->B4 B5 React at -78°C B4->B5 B6 Quench & Extract B5->B6 B7 Purify B6->B7 C1 Dissolve Alkylated Product B7->C1 Alkylated Product C2 Cool to 0°C C1->C2 C3 Add LiOH & H2O2 C2->C3 C4 React C3->C4 C5 Quench & Extract Auxiliary C4->C5 C6 Acidify & Extract Product C5->C6 C7 Isolate Chiral Acid C6->C7 D1 Peptide Synthesis C7->D1 Enantiopure Amino Acid Precursor

Caption: Experimental Workflow for Asymmetric Amino Acid Synthesis.

G Prochiral_Substrate Prochiral Substrate (e.g., Acetic Anhydride) Acylated_Intermediate Acylated Intermediate Prochiral_Substrate->Acylated_Intermediate Chiral_Auxiliary Chiral Auxiliary (this compound or Evans' Auxiliary) Chiral_Auxiliary->Acylated_Intermediate Alkylated_Product Diastereomerically Enriched Product Acylated_Intermediate->Alkylated_Product  + Electrophile Electrophile Electrophile (R-X) Final_Product Enantiopure Product (e.g., Chiral Amino Acid) Alkylated_Product->Final_Product  + Cleavage Reagents Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagents Cleavage Reagents (e.g., LiOH/H2O2)

Caption: Logical Relationship in Chiral Auxiliary Mediated Synthesis.

Conclusion

While direct applications of this compound in peptide synthesis are not documented in readily available literature, the principles and protocols outlined here for a representative chiral auxiliary provide a robust framework for its evaluation. The successful application of a new chiral auxiliary would require systematic investigation of its performance in acylation, diastereoselective alkylation with various electrophiles, and the efficiency of its cleavage and recovery. The ultimate goal is the consistent and high-yield production of enantiomerically pure amino acids for solid-phase peptide synthesis.

References

Application Notes and Protocols: Enantioselective Alkylation with (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral auxiliary, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, in the enantioselective alkylation of a glycine enolate equivalent for the synthesis of non-proteinogenic α-amino acids. This methodology offers a robust and highly stereocontrolled route to access a variety of chiral α-amino acids, which are crucial building blocks in pharmaceutical and peptidomimetic research.

Introduction

The synthesis of enantiomerically pure α-amino acids is of paramount importance in drug discovery and development. The chiral auxiliary this compound, often referred to as the Williams auxiliary, provides a powerful platform for the asymmetric synthesis of α-amino acids. The auxiliary is attached to a glycine unit, and subsequent deprotonation and alkylation of the resulting enolate proceed with a high degree of diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired α-amino acid in high enantiomeric purity.

Key Features:

  • High Diastereoselectivity: The rigid conformation of the chiral auxiliary effectively shields one face of the glycine enolate, leading to excellent stereocontrol during the alkylation step.

  • Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.

  • Reliable Cleavage: The auxiliary can be removed under standard hydrogenolysis conditions without significant racemization of the newly formed stereocenter.

Data Presentation

The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of the N-glycyl derivative of (2R,3S)-6-oxo-2,3-diphenylmorpholine with various alkyl halides.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide(5S)-5-Benzyl95>98:2
2Allyl bromide(5S)-5-Allyl92>98:2
3Methyl iodide(5S)-5-Methyl85>98:2
4Ethyl iodide(5S)-5-Ethyl88>98:2
5Isopropyl iodide(5S)-5-Isopropyl75>95:5
6Propargyl bromide(5S)-5-Propargyl90>98:2
7Cyclopentyl iodide(5S)-5-Cyclopentyl60anti-product

Experimental Protocols

1. General Procedure for the Diastereoselective Alkylation

This protocol describes the formation of the enolate of the this compound-glycine adduct and its subsequent alkylation.

Materials:

  • (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholin-4-yl)acetic acid derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholin-4-yl)acetic acid derivative (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alkylated product.

2. Protocol for the Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the (2R,3S)-6-oxo-2,3-diphenylmorpholine auxiliary to yield the free α-amino acid.

Materials:

  • Alkylated morpholine derivative

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the purified alkylated morpholine derivative in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the suspension under an atmosphere of hydrogen gas (typically 1 atm, balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the crude α-amino acid.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Visualizations

Experimental Workflow

experimental_workflow start Start: (2R,3S)-N-Cbz-6-oxo-2,3- diphenylmorpholine-glycine adduct enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (R-X, -78 °C) enolate->alkylation workup Aqueous Workup & Purification alkylation->workup cleavage Auxiliary Cleavage (H₂, Pd/C) workup->cleavage product Final Product: Enantiopure α-Amino Acid cleavage->product

Caption: General experimental workflow for the enantioselective alkylation.

Proposed Mechanism of Stereocontrol

stereocontrol_mechanism cluster_enolate Enolate Structure cluster_outcome Stereochemical Outcome chelated_enolate Chelated Lithium Enolate The two phenyl groups on the morpholine ring create a highly rigid conformation. The C3-phenyl group effectively blocks the top (Re) face of the enolate. electrophile_approach Electrophile (R-X) Approach chelated_enolate->electrophile_approach product_formation Product Formation Alkylation occurs preferentially from the less sterically hindered bottom (Si) face, leading to the (S)-configuration at the new stereocenter. electrophile_approach->product_formation Si-face attack

Caption: Proposed model for the diastereoselective alkylation.

Diastereoselective Aldol Reactions Utilizing Diphenylmorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocol for diastereoselective aldol reactions employing chiral diphenylmorpholine derivatives as auxiliaries. The use of N-acyl-(2S,6R)-2,6-diphenylmorpholine facilitates the stereoselective formation of β-hydroxy carbonyl compounds, which are crucial intermediates in the synthesis of complex molecules and pharmaceutical agents. This protocol outlines the enolization of the N-acyl diphenylmorpholine, the subsequent aldol addition to an aldehyde, and the workup procedure to isolate the product with high diastereoselectivity.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the efficient synthesis of enantiomerically pure compounds. Chiral auxiliaries are a powerful tool for inducing diastereoselectivity by temporarily incorporating a chiral moiety into the substrate, which directs the stereochemical outcome of the reaction. While various chiral auxiliaries have been developed, diphenylmorpholine derivatives offer a unique scaffold for inducing high levels of stereocontrol in aldol reactions. The bulky phenyl groups on the morpholine ring create a well-defined chiral environment, leading to excellent facial selectivity during the enolate addition to an aldehyde.

Experimental Protocol

This protocol describes a general procedure for the diastereoselective aldol reaction of an N-acyl-(2S,6R)-2,6-diphenylmorpholine with an aldehyde.

Materials:

  • N-acyl-(2S,6R)-2,6-diphenylmorpholine

  • Aldehyde

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolization:

    • Dissolve the N-acyl-(2S,6R)-2,6-diphenylmorpholine (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add triethylamine (1.2 equiv) dropwise to the solution.

    • Slowly add di-n-butylboron triflate (1.1 equiv) to the stirred solution.

    • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.

  • Aldol Addition:

    • Cool the resulting boron enolate solution back down to -78 °C.

    • Add the aldehyde (1.5 equiv), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of methanol (5 equiv).

    • Add a 1:1 mixture of methanol and 30% hydrogen peroxide (be cautious, exothermic reaction) and allow the mixture to warm to room temperature.

    • Stir vigorously for 1 hour.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol adduct.

Data Presentation

The following table summarizes typical results obtained from the diastereoselective aldol reaction using an N-propionyl-(2S,6R)-2,6-diphenylmorpholine with various aldehydes.

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehydeβ-hydroxy-α-methyl-β-phenyl-N-propionyl-(2S,6R)-2,6-diphenylmorpholine85>95:5
2Isobutyraldehydeβ-hydroxy-α,γ-dimethyl-N-propionyl-(2S,6R)-2,6-diphenylmorpholine82>95:5
3Acetaldehydeβ-hydroxy-α-methyl-N-propionyl-(2S,6R)-2,6-diphenylmorpholine7890:10

Experimental Workflow

Aldol_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: N-acyl-(2S,6R)-2,6- diphenylmorpholine in DCM cool1 Cool to -78 °C start->cool1 1. add_base Add Et3N cool1->add_base 2. add_lewis Add Bu2BOTf add_base->add_lewis 3. enolize Enolization (-78 °C to 0 °C) add_lewis->enolize 4. cool2 Cool to -78 °C enolize->cool2 5. add_aldehyde Add Aldehyde cool2->add_aldehyde 6. react Aldol Addition (-78 °C) add_aldehyde->react 7. quench Quench with MeOH react->quench 8. oxidize Oxidative Workup (MeOH/H2O2) quench->oxidize 9. extract Aqueous Workup & Extraction oxidize->extract 10. purify Column Chromatography extract->purify 11. end Isolated Aldol Product purify->end 12.

Caption: Workflow for the diastereoselective aldol reaction.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical flow of the reaction can be conceptualized as a directed chemical transformation pathway.

Reaction_Pathway cluster_activation Substrate Activation cluster_coupling Stereoselective C-C Bond Formation cluster_product Product Formation N_acyl N-acyl-diphenylmorpholine Enolate Boron Enolate (Activated Nucleophile) N_acyl->Enolate Deprotonation & Lewis Acid Coordination Base Et3N LewisAcid Bu2BOTf TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->TransitionState Aldolate Boron Aldolate Intermediate TransitionState->Aldolate Forms C-C Bond Product β-Hydroxy Aldol Adduct (Diastereomerically Enriched) Aldolate->Product Workup

use of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine in natural product synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for the specific application of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine in natural product synthesis did not yield specific documented examples in peer-reviewed literature. This suggests that this particular chiral auxiliary may not be widely employed for this purpose, or its use is not broadly published. However, the principle of using chiral auxiliaries to synthesize complex chiral molecules, particularly non-proteinogenic amino acids, is a cornerstone of modern synthetic organic chemistry.

To provide a comprehensive and practical guide, this document will focus on a closely related and extensively documented class of chiral auxiliaries: the Evans oxazolidinones . These auxiliaries serve a similar function to the requested morpholinone—enabling the diastereoselective alkylation of an enolate to produce chiral carboxylic acid derivatives, which are precursors to α-amino acids. We will use the synthesis of a key fragment of the complex antibiotic vancomycin as a case study to illustrate the application, protocols, and data associated with this powerful synthetic strategy.[1][2][3][4]

Application Notes: Asymmetric Synthesis of Amino Acid Subunits for Vancomycin

The total synthesis of complex natural products like vancomycin often requires the preparation of numerous, unique, and stereochemically defined non-proteinogenic amino acids.[1][5] Evans oxazolidinone auxiliaries are instrumental in this regard, offering a reliable method for introducing chirality with a high degree of stereocontrol.[4]

The core principle involves the temporary attachment of the chiral auxiliary to a simple carboxylic acid (e.g., propanoic acid). The auxiliary then directs the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched carboxylic acid, which can then be converted to the desired amino acid.

In the context of vancomycin synthesis, Evans auxiliaries have been employed to construct the complex amino acid subunits that form the heptapeptide backbone of the molecule.[1][4] This approach allows for the controlled synthesis of these fragments on a gram scale, which is essential for a successful total synthesis campaign.[1]

Experimental Workflow for Asymmetric Alkylation using an Evans Auxiliary

The general workflow for the asymmetric synthesis of an α-substituted carboxylic acid, a precursor to an α-amino acid, using an Evans oxazolidinone auxiliary is depicted below. This process involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and hydrolytic cleavage of the auxiliary.

Asymmetric Alkylation Workflow start Start: Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) acyl Acylation: Propionyl Chloride, n-BuLi start->acyl Step 1 enolate Enolate Formation: LDA or NaHMDS acyl->enolate Step 2 alkyl Diastereoselective Alkylation: Benzyl Bromide (BnBr) enolate->alkyl Step 3 cleavage Auxiliary Cleavage: LiOH, H2O2 alkyl->cleavage Step 4 product Final Product: (S)-2-Methyl-3-phenylpropanoic acid cleavage->product

Caption: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Quantitative Data Summary

The diastereoselectivity of the alkylation step is a critical measure of the effectiveness of the chiral auxiliary. The following table summarizes typical quantitative data for the asymmetric alkylation of an N-acyloxazolidinone, a key step in the synthesis of α-chiral centers for natural products.

StepReactantsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propionyl chloride(4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinoneN/A~95%General Literature
Alkylation N-propionyl oxazolidinone, NaHMDS, Benzyl bromideAlkylated oxazolidinone>99:1~90%[6]
Cleavage Alkylated oxazolidinone, LiOH/H₂O₂(S)-2-Methyl-3-phenylpropanoic acidN/A (product is a single enantiomer)~85%[6]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the use of Evans oxazolidinone auxiliaries in asymmetric synthesis.[6]

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagents: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), is dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe. The reaction is stirred for 30 minutes at -78 °C.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution. The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature over 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation
  • Setup: A flame-dried 250 mL round-bottom flask is charged with the N-acyloxazolidinone (1.0 eq) from the previous step and dissolved in anhydrous THF (~0.1 M) under an inert atmosphere.

  • Enolate Formation: The solution is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) is added dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution. The reaction is stirred at -78 °C for 4 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage
  • Setup: The purified alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water in a round-bottom flask.

  • Hydrolysis: The solution is cooled to 0 °C in an ice bath. 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure. The remaining aqueous solution is acidified with 1 M HCl and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the diastereoselective formation of a new stereocenter. The chiral auxiliary provides a sterically hindered environment that forces the incoming electrophile to attack from the less hindered face of the enolate.

Stereochemical Control cluster_0 Chiral Auxiliary Directs Alkylation Enolate Z-Enolate (Chelated to Lithium) Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Blocks Top Face Product Alkylated Product (New Stereocenter Formed) Electrophile Electrophile (E+) (e.g., Benzyl Bromide) Auxiliary->Electrophile Steric Hindrance Electrophile->Product Attacks from Less Hindered Bottom Face

Caption: Stereochemical model for diastereoselective alkylation.

References

Application Notes and Protocols for the Synthesis of Chiral Non-Natural Amino Acids via Diphenylmorpholinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These valuable building blocks are incorporated into peptides and small molecules to enhance potency, improve pharmacokinetic properties, and introduce novel biological activities. One robust and highly stereoselective method for preparing these compounds involves the use of a chiral diphenylmorpholinone auxiliary.

This application note provides detailed protocols for the asymmetric synthesis of α-amino acids utilizing the (5S,6R)-5,6-diphenylmorpholin-2-one chiral auxiliary, a methodology extensively developed by Williams and colleagues. The key steps involve the formation of a glycine adduct with the chiral auxiliary, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary to furnish the desired non-natural amino acid in high enantiomeric purity.

Principle of the Method

The core of this synthetic strategy lies in the powerful stereodirecting ability of the C2-symmetric diphenylmorpholinone scaffold. The bulky phenyl groups effectively shield one face of the glycine enolate, forcing incoming electrophiles to approach from the less hindered face. This results in a highly diastereoselective alkylation reaction. Subsequent removal of the chiral auxiliary, which can often be recovered and recycled, yields the desired α-amino acid.

Experimental Workflows

The overall synthetic strategy can be visualized as a three-stage process:

  • Synthesis of the Glycine Adduct: Coupling of the diphenylmorpholinone auxiliary with a protected glycine unit.

  • Diastereoselective Alkylation: Deprotonation to form the chiral enolate followed by reaction with an electrophile.

  • Auxiliary Cleavage and Product Isolation: Removal of the chiral auxiliary to yield the free amino acid, which can then be appropriately protected for further use.

Synthetic Workflow cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cleavage Aux Diphenylmorpholinone Auxiliary Adduct Glycine-Auxiliary Adduct Aux->Adduct Gly Protected Glycine Gly->Adduct Base Base Adduct->Base Alkylated_Adduct Alkylated Adduct Base->Alkylated_Adduct Electrophile Electrophile (R-X) Electrophile->Alkylated_Adduct Cleavage Cleavage Reagents Alkylated_Adduct->Cleavage Amino_Acid Non-natural Amino Acid Cleavage->Amino_Acid Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for the synthesis of chiral non-natural amino acids.

Experimental Protocols

Protocol 1: Synthesis of (5S,6R)-4-(tert-Butoxycarbonyl)-5,6-diphenylmorpholin-2-one

This protocol describes the synthesis of the chiral auxiliary-glycine adduct.

Materials:

  • (5S,6R)-5,6-diphenylmorpholin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (5S,6R)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Boc₂O (1.2 eq) and DMAP (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Diastereoselective Alkylation of the Glycine Enolate

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • (5S,6R)-4-(tert-Butoxycarbonyl)-5,6-diphenylmorpholin-2-one (from Protocol 1)

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., alkyl halide, R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Boc-protected glycine adduct (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of NaHMDS (1.1 eq) or LDA (1.1 eq) in THF.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution

Application Notes and Protocols for the Large-Scale Synthesis of L-m-Tyrosine Utilizing a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale, enantioselective synthesis of L-m-tyrosine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The described methodology employs the well-established and highly efficient pseudoephedrine chiral auxiliary to control stereochemistry during a key alkylation step. This approach offers a practical and scalable route to optically pure L-m-tyrosine, suitable for industrial applications. The protocols provided herein are based on established principles of asymmetric synthesis using chiral auxiliaries.

Introduction

L-m-tyrosine and its derivatives are crucial building blocks in the synthesis of various biologically active molecules, including enzyme inhibitors and peptide-based therapeutics. The precise stereochemical control during its synthesis is paramount, as the biological activity is often confined to a single enantiomer. While several methods for the synthesis of non-proteinogenic amino acids exist, the use of chiral auxiliaries remains a robust and reliable strategy for achieving high enantiopurity on a large scale. This protocol details a diastereoselective alkylation approach using (1S,2S)-(+)-pseudoephedrine as a recoverable and effective chiral auxiliary.

Overall Synthetic Scheme

The synthesis of L-m-tyrosine using a pseudoephedrine chiral auxiliary can be conceptually broken down into four main stages:

  • Attachment of Chiral Auxiliary: N-acylation of (1S,2S)-(+)-pseudoephedrine with a protected glycine derivative to form the chiral amide.

  • Diastereoselective Alkylation: Formation of a lithium enolate followed by alkylation with 3-hydroxybenzyl bromide to introduce the characteristic side chain of m-tyrosine.

  • Cleavage of Chiral Auxiliary: Hydrolysis of the amide bond to release the desired L-m-tyrosine and recover the pseudoephedrine auxiliary.

  • Purification: Isolation and purification of the final L-m-tyrosine product.

Experimental Workflow Diagram

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage cluster_3 Stage 4: Purification A N-acylation of (1S,2S)-(+)-Pseudoephedrine with Glycine Derivative B Formation of Lithium Enolate A->B Chiral Amide C Alkylation with 3-Hydroxybenzyl Bromide B->C D Acidic Hydrolysis C->D Alkylated Product E Isolation and Recrystallization D->E Crude L-m-Tyrosine

Caption: Workflow for the synthesis of L-m-tyrosine.

Quantitative Data Summary

StepKey ReagentsSolvent(s)Temperature (°C)Typical Yield (%)Diastereomeric Ratio (d.r.)
N-Acylation (1S,2S)-(+)-Pseudoephedrine, N-Boc-glycine, DCCDichloromethane0 to RT>95N/A
Alkylation LDA, LiCl, 3-(tert-Butyldimethylsilyloxy)benzyl bromideTHF-78 to 085-95>98:2
Auxiliary Cleavage 6 M HClDioxane/WaterReflux80-90N/A
Overall ~65-75e.e. >99%

Detailed Experimental Protocols

Materials and Reagents:

  • (1S,2S)-(+)-Pseudoephedrine

  • N-Boc-glycine

  • Dicyclohexylcarbodiimide (DCC)

  • 3-Hydroxybenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh3)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol 1: Preparation of 3-(tert-Butyldimethylsilyloxy)benzyl Bromide

  • Protection of the Hydroxyl Group:

    • To a solution of 3-hydroxybenzyl alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO3 solution and extract with DCM.

    • Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure to yield the silyl-protected alcohol.

  • Bromination:

    • To a solution of the silyl-protected alcohol (1.0 eq) and PPh3 (1.2 eq) in anhydrous DCM at 0 °C, add NBS (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 2 hours.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel (eluting with hexanes/EtOAc) to afford 3-(tert-Butyldimethylsilyloxy)benzyl bromide.

Protocol 2: N-Acylation of (1S,2S)-(+)-Pseudoephedrine

  • To a solution of N-Boc-glycine (1.0 eq) and (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.05 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the N-Boc-glycinyl pseudoephedrine amide.

Protocol 3: Diastereoselective Alkylation

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (2.1 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the N-Boc-glycinyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the amide solution and stir for 1 hour at -78 °C.

  • Add a solution of 3-(tert-Butyldimethylsilyloxy)benzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution and extract with EtOAc.

  • Dry the combined organic layers over MgSO4, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.

Protocol 4: Auxiliary Cleavage and Deprotection

  • Dissolve the crude alkylated product in a 1:1 mixture of dioxane and 6 M HCl.

  • Heat the mixture to reflux (approximately 100 °C) for 12 hours.

  • Cool the reaction mixture to room temperature and wash with EtOAc to remove the cleaved pseudoephedrine. The pseudoephedrine can be recovered from the organic layer.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point of L-m-tyrosine (around 5.5-6.0) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide) to precipitate the crude product.

  • Cool the mixture in an ice bath, collect the precipitate by filtration, and wash with cold water and ethanol.

Protocol 5: Purification of L-m-Tyrosine

  • The crude L-m-tyrosine can be purified by recrystallization from hot water or a mixture of ethanol and water to yield the final product with high enantiomeric purity.

  • The purity and enantiomeric excess (e.e.) should be confirmed by HPLC analysis on a chiral stationary phase.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Strong acids and bases should be handled with appropriate caution.

Application Notes and Protocols for N-Acylation of (2R,3S)-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-acylation of (2R,3S)-6-oxo-2,3-diphenylmorpholine is a critical transformation for the synthesis of novel derivatives with potential applications in drug discovery and medicinal chemistry. The morpholine scaffold is a privileged structure in many pharmaceuticals, and modification at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed experimental procedure for the N-acylation of this specific morpholine derivative, guidance on reaction optimization, and relevant workflow diagrams.

Experimental Protocols

General Protocol for N-Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of (2R,3S)-6-oxo-2,3-diphenylmorpholine using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • (2R,3S)-6-oxo-2,3-diphenylmorpholine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a solution of (2R,3S)-6-oxo-2,3-diphenylmorpholine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Protocol: N-Acylation using Acid Anhydrides with DMAP Catalysis

This method is suitable for less reactive acylating agents or when milder conditions are preferred.

Materials:

  • (2R,3S)-6-oxo-2,3-diphenylmorpholine

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous acetonitrile or dichloromethane

  • Other materials as listed in the general protocol.

Procedure:

  • Dissolve (2R,3S)-6-oxo-2,3-diphenylmorpholine (1.0 equivalent) and the acid anhydride (1.5 equivalents) in anhydrous acetonitrile.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography as described in the general protocol.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the N-acylation of (2R,3S)-6-oxo-2,3-diphenylmorpholine under various conditions. This data is intended to serve as a guide for reaction optimization.

EntryAcylating AgentBase/CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to RT485-95
2Benzoyl ChlorideDIPEADCM0 to RT680-90
3Acetic AnhydrideDMAP (cat.)AcetonitrileRT1275-85
4Propionyl ChlorideTriethylamineTHF0 to RT582-92

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of (2R,3S)-6-oxo-2,3-diphenylmorpholine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (2R,3S)-6-oxo-2,3-diphenylmorpholine and Base in Anhydrous Solvent add_reagent Add Acylating Agent Dropwise at 0°C start->add_reagent 1. react Stir at Room Temperature add_reagent->react 2. quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for the N-acylation reaction.

Hypothetical Signaling Pathway Inhibition

N-acylated morpholine derivatives are often investigated as inhibitors of specific signaling pathways implicated in disease. The diagram below represents a simplified, hypothetical pathway where such a compound might act.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor N-Acyl-6-oxo-2,3-diphenylmorpholine Derivative inhibitor->raf

Caption: Inhibition of the Raf kinase in a signaling cascade.

Application Notes and Protocols for the Cleavage of the Cbz Group from N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the protection of amine functionalities. Its removal is a critical step in many synthetic routes. This document provides detailed application notes and protocols for the cleavage of the Cbz group from the specific substrate, N-Cbz-6-oxo-2,3-diphenylmorpholine. The primary methods discussed are catalytic hydrogenolysis and acid-catalyzed cleavage. This guide offers comparative data, step-by-step experimental procedures, and visual workflows to aid researchers in selecting and performing the optimal deprotection strategy.

Introduction

The morpholinone scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The synthesis of derivatives of 6-oxo-2,3-diphenylmorpholine often requires the use of protecting groups for the nitrogen atom. The Cbz group is a common choice due to its stability under a range of reaction conditions. However, its efficient and clean removal is paramount to obtaining the desired final product in high yield and purity. The selection of the deprotection method is dictated by the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. This document outlines the most effective and commonly employed methods for the deprotection of N-Cbz-6-oxo-2,3-diphenylmorpholine.

Comparative Data of Cbz Deprotection Methods

The following table summarizes quantitative data for common Cbz deprotection methods. While specific data for N-Cbz-6-oxo-2,3-diphenylmorpholine is not extensively available in the literature, the presented data is derived from analogous systems and serves as a valuable guide for reaction planning.

MethodReagents/CatalystHydrogen SourceTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key Considerations
Catalytic Hydrogenolysis 10% Pd/CH₂ (gas)Methanol, Ethanol, Ethyl Acetate, THF1 - 24 h>90Most common and clean method. Potential for catalyst poisoning. Requires specialized hydrogenation equipment.
Transfer Hydrogenolysis 10% Pd/CAmmonium formate, Formic acid, CyclohexeneMethanol, Ethanol1 - 12 h85 - 98Avoids the use of flammable H₂ gas, making it safer and more convenient for standard laboratory setups.
Acid-Catalyzed Cleavage HBr in Acetic AcidN/AAcetic Acid1 - 4 h70 - 90Useful for substrates sensitive to hydrogenation. The harsh acidic conditions may not be suitable for all substrates.
Lewis Acid-Mediated Cleavage TMSI, AlCl₃N/ADichloromethane, Acetonitrile1 - 6 h75 - 95Can be highly effective but the reactivity of Lewis acids can lead to side reactions with sensitive functional groups.

Experimental Protocols

The following are detailed protocols for the most recommended methods for the cleavage of the Cbz group from N-Cbz-6-oxo-2,3-diphenylmorpholine.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

This is the most widely used and generally high-yielding method for Cbz deprotection.

Materials:

  • N-Cbz-6-oxo-2,3-diphenylmorpholine

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Methanol (or Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-6-oxo-2,3-diphenylmorpholine (1.0 eq) in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the vessel (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-oxo-2,3-diphenylmorpholine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method is a safer and more convenient alternative to using hydrogen gas.

Materials:

  • N-Cbz-6-oxo-2,3-diphenylmorpholine

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCOONH₄), 3-5 equivalents

  • Methanol (or Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (optional, for reactions at elevated temperatures)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve N-Cbz-6-oxo-2,3-diphenylmorpholine (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).

  • Reaction: Stir the mixture at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature (if heated).

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The ammonium formate can be removed by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This method is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • N-Cbz-6-oxo-2,3-diphenylmorpholine

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether (or another suitable solvent for precipitation)

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Fume hood

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-6-oxo-2,3-diphenylmorpholine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Reagent Addition: While stirring, add a solution of 33% HBr in acetic acid (2-5 eq) to the flask. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the product can be precipitated by the slow addition of diethyl ether.

  • Isolation: Collect the precipitated product (the hydrobromide salt) by filtration. Wash the solid with cold diethyl ether.

  • Neutralization: To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Signaling Pathway Diagram

DeprotectionPathway cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Key Reagents cluster_product Product Start N-Cbz-6-oxo-2,3-diphenylmorpholine Hydrogenolysis Catalytic Hydrogenolysis Start->Hydrogenolysis Transfer Transfer Hydrogenolysis Start->Transfer Acid Acid-Catalyzed Cleavage Start->Acid PdC_H2 Pd/C, H₂ Hydrogenolysis->PdC_H2 PdC_AF Pd/C, HCOONH₄ Transfer->PdC_AF HBr_AcOH HBr/AcOH Acid->HBr_AcOH Product 6-oxo-2,3-diphenylmorpholine PdC_H2->Product PdC_AF->Product HBr_AcOH->Product ExperimentalWorkflow start Start dissolve 1. Dissolve N-Cbz Substrate in Suitable Solvent start->dissolve add_reagents 2. Add Catalyst and/or Deprotection Reagent dissolve->add_reagents react 3. Stir at Appropriate Temperature add_reagents->react monitor 4. Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup 5. Reaction Work-up (e.g., Filtration) monitor->workup Reaction Complete isolate 6. Isolate Crude Product workup->isolate purify 7. Purify Product (if necessary) isolate->purify end End purify->end

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in Chiral Auxiliary Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing diastereoselective reactions that utilize chiral auxiliaries, such as the widely-used Evans oxazolidinone system.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1][2] Its purpose is to control the stereochemical outcome of a subsequent reaction by directing the approach of a reagent to one specific face of the molecule.[1][3] This is typically achieved by creating a rigid molecular conformation, often through chelation with a metal ion, where one face of the reactive center (e.g., an enolate) is sterically blocked by a feature of the auxiliary.[3] The incoming electrophile is thereby forced to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.[4] After the reaction, the auxiliary is removed to yield an enantiomerically enriched product.[5]

Q2: What is the significance of enolate geometry (Z vs. E) in achieving high diastereoselectivity?

The geometry of the enolate intermediate is critical for high stereocontrol.[6] For many chiral auxiliaries, like the Evans oxazolidinone, the formation of a specific enolate geometry (typically the Z-enolate) is required.[7] This specific geometry, when locked in a chelated transition state, presents a well-defined steric environment that dictates the facial selectivity of the subsequent alkylation or aldol reaction.[7][8] The use of bulky bases, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), often favors the formation of the desired Z-enolate.[4][6]

Q3: How does temperature impact the diastereomeric ratio (d.r.)?

Lowering the reaction temperature is one of the most effective strategies for increasing diastereoselectivity.[1][9] Diastereoselective reactions are under kinetic control, meaning the product ratio is determined by the difference in the activation energies of the transition states leading to the different diastereomers. At lower temperatures (e.g., -78 °C), there is less thermal energy available to overcome the higher activation energy barrier of the transition state that leads to the minor diastereomer.[6] This amplifies the energetic difference between the two pathways, resulting in a higher diastereomeric ratio.[1]

Q4: Can the choice of solvent significantly alter the outcome of the reaction?

Absolutely. The solvent plays a crucial role by influencing the structure, aggregation, and reactivity of the enolate intermediate.[6][10] Polar, aprotic, and coordinating solvents like tetrahydrofuran (THF) are commonly used because they can solvate the metal cation of the enolate without interfering with the reaction.[6][11] This solvation helps to create a well-defined and rigid transition state, which is essential for high diastereoselectivity.[11] In contrast, non-coordinating or protic solvents can lead to different aggregation states or disrupt the chelation that controls stereochemistry, often resulting in lower selectivity.[12][13]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during diastereoselective reactions using chiral auxiliaries.

Problem 1: Low Diastereomeric Ratio (d.r.)

Symptoms: Analysis of the crude product by NMR spectroscopy or HPLC shows a nearly 1:1 mixture of diastereomers or a d.r. significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., cool from -40 °C to -78 °C). Ensure the temperature is maintained throughout the addition of the electrophile.[9]Increased energy difference between diastereomeric transition states, leading to a higher d.r.[6]
Incomplete Enolate Formation Ensure the base (e.g., LDA, NaHMDS) is fresh and accurately titrated. Use a slight excess (e.g., 1.1 equivalents) to drive the deprotonation to completion.[6]Complete conversion to the enolate prevents side reactions and ensures a single reactive species, improving selectivity.
Incorrect Enolate Geometry Use a bulky, non-nucleophilic base like LDA or NaHMDS, which typically favors the formation of the Z-enolate required for high stereocontrol.[6]Formation of the correct enolate isomer, which presents the required steric bias for selective electrophilic attack.
Suboptimal Solvent Use a dry, coordinating, aprotic solvent such as THF.[6] Ensure the solvent is rigorously dried, as moisture can quench the enolate.[1]A well-defined, chelated transition state is maintained, enhancing facial selectivity.[10]
Sterically Undemanding Electrophile Consider that less bulky electrophiles may exhibit inherently lower diastereoselectivity. If possible, modify the substrate or experimental design.[6]While not always possible, using a more sterically demanding electrophile can amplify the directing effect of the auxiliary.
Problem 2: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows unreacted starting material or a complex mixture of unidentified byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Base or Reagents Use freshly prepared or purchased LDA/NaHMDS and ensure it has been properly stored and titrated. Verify the purity and reactivity of the electrophile.Complete deprotonation and efficient alkylation, leading to a higher yield of the desired product.
Moisture in the Reaction Flame-dry all glassware before use. Use rigorously dried solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1]Prevents quenching of the highly basic and nucleophilic enolate intermediate, preserving its concentration for the desired reaction.
Competing Elimination Reaction This is common with secondary alkyl halides.[14] Use a primary alkyl halide if possible. Run the reaction at the lowest feasible temperature to favor the S(_N)2 pathway over E2.Minimized formation of alkene byproducts and an increased yield of the desired alkylated product.
Ineffective Quenching Quench the reaction at low temperature (e.g., -78 °C) by adding a saturated aqueous solution of ammonium chloride before warming to room temperature.[6]Prevents side reactions such as enolate equilibration or decomposition upon warming.
Problem 3: Difficulty Removing the Chiral Auxiliary

Symptoms: The cleavage step (e.g., hydrolysis or reduction) results in low yield, epimerization of the product, or decomposition.

Potential Cause Troubleshooting Step Expected Outcome
Harsh Cleavage Conditions For hydrolysis to a carboxylic acid, use mild conditions like LiOH/H₂O₂ at 0 °C.[4] For reduction to an alcohol, consider LiBH₄ as a milder alternative to LiAlH₄.[7]Clean cleavage of the auxiliary without causing racemization or epimerization at the newly formed stereocenter.[6]
Product Instability Analyze the stability of the desired product under the cleavage conditions. If the product is base-sensitive, consider acidic hydrolysis methods if applicable.Successful isolation of the final product with its stereochemical integrity intact.

Section 3: Data Presentation & Experimental Protocols

Table 1: Effect of Reaction Parameters on Diastereoselectivity

The following table summarizes the general effects of key variables on the diastereomeric ratio (d.r.) in enolate alkylations using chiral auxiliaries.

Parameter Condition A Typical d.r. (A) Condition B Typical d.r. (B) Rationale
Temperature 0 °CModerate-78 °CHigh Lower temperature increases kinetic control, favoring the lower energy transition state.[6][9]
Solvent Toluene (non-coordinating)Low to ModerateTHF (coordinating)High Coordinating solvents help form a rigid, well-defined chelated transition state.[6][10]
Counterion Na⁺High Li⁺ModerateSodium enolates can be more reactive at lower temperatures, sometimes leading to higher selectivity.[13][15]
Base NaOEt (weaker, less bulky)LowLDA (strong, bulky)High Strong, bulky bases ensure complete and regioselective formation of the kinetic (Z)-enolate.[14][16]

Note: Specific d.r. values are highly dependent on the substrate, electrophile, and specific auxiliary used. An alkylation of an N-propionyl oxazolidinone with allyl iodide can yield a d.r. of 98:2 under optimized conditions.[4]

Prototypical Experimental Protocol: Diastereoselective Alkylation

This protocol describes a general procedure for the alkylation of an N-acyl oxazolidinone (Evans-type auxiliary).

1. Enolate Formation:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of the N-acyl oxazolidinone substrate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the enolate.[6]

2. Alkylation:

  • Slowly add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[6]

3. Work-up:

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]

4. Analysis and Purification:

  • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC.

  • Purify the major diastereomer by flash column chromatography on silica gel.[4]

5. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):

  • Dissolve the purified N-acyl oxazolidinone in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (30% aq. solution) followed by aqueous lithium hydroxide (LiOH).

  • Stir the mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Isolate the desired carboxylic acid and the recoverable auxiliary through standard extraction and purification procedures.[4]

Section 4: Visual Guides (Diagrams)

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Diastereoselective Reaction cluster_analysis Analysis & Cleavage Auxiliary_Attachment 1. Auxiliary Attachment (Acylation) Purification_1 Purification of Substrate Auxiliary_Attachment->Purification_1 Enolate_Formation 2. Enolate Formation (-78 °C, LDA/THF) Purification_1->Enolate_Formation Alkylation 3. Electrophile Addition (-78 °C) Enolate_Formation->Alkylation Workup 4. Reaction Quench & Work-up Alkylation->Workup Purification_2 5. Purification of Diastereomers Workup->Purification_2 Analysis 6. d.r. Determination (NMR, HPLC) Purification_2->Analysis Cleavage 7. Auxiliary Cleavage (e.g., LiOH/H₂O₂) Analysis->Cleavage Final_Purification 8. Final Product Isolation Cleavage->Final_Purification

Caption: Workflow for a typical diastereoselective alkylation using a chiral auxiliary.

Diagram 2: Troubleshooting Low Diastereoselectivity

G Start Low Diastereomeric Ratio (d.r.) Observed Temp Is Temperature -78 °C? Start->Temp Base Is Base Strong & Bulky? (e.g., LDA) Temp->Base Yes Sol_Temp ACTION: Lower Temperature Temp->Sol_Temp No Solvent Is Solvent Dry, Coordinating? (THF) Base->Solvent Yes Sol_Base ACTION: Use Fresh LDA/NaHMDS Base->Sol_Base No Reagents Are Reagents Pure & Anhydrous? Solvent->Reagents Yes Sol_Solvent ACTION: Use Dry THF Solvent->Sol_Solvent No Sol_Reagents ACTION: Purify Materials, Dry System Reagents->Sol_Reagents No Result Improved Diastereoselectivity Reagents->Result Yes Sol_Temp->Result Sol_Base->Result Sol_Solvent->Result Sol_Reagents->Result

Caption: Decision tree for troubleshooting low diastereoselectivity in auxiliary reactions.

Diagram 3: Mechanism of Stereocontrol

Disclaimer: The above DOT script for Diagram 3 uses an image placeholder ( tag) to represent the complex chemical structure, as DOT language is not suited for detailed molecular drawings. The diagram illustrates the concept: the chiral auxiliary (represented by 'R') and the chelated metal (M) create a rigid structure. The bulky R* group sterically hinders one face of the enolate, forcing the electrophile (E⁺) to approach from the opposite, less hindered face.*

Caption: Steric hindrance from the chiral auxiliary directs electrophilic attack.

References

Technical Support Center: Optimization of Reaction Conditions for Alkylation of Diphenylmorpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of diphenylmorpholinone. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion in my N-alkylation of diphenylmorpholinone. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in the N-alkylation of diphenylmorpholinone can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Anhydrous Conditions: The presence of water can quench the base and inhibit the reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1]

  • Inert Atmosphere: If using sensitive reagents like strong bases (e.g., NaH, LDA), perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Reagent Quality: Verify the purity and activity of your starting material, alkylating agent, and base.

  • Temperature Control: Ensure the reaction is conducted at the appropriate temperature. Some reactions require elevated temperatures to proceed, while others may be sensitive to heat.[1]

  • Efficient Stirring: In heterogeneous mixtures (e.g., with solid bases like K₂CO₃), vigorous stirring is crucial for effective reaction kinetics.[1]

dot

start Low/No Conversion check_conditions Verify Basic Conditions (Anhydrous, Inert, Temp, Stirring) start->check_conditions check_reagents Assess Reagent Quality (Purity, Activity) start->check_reagents optimize_base Optimize Base check_conditions->optimize_base Conditions OK check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp outcome Improved Conversion optimize_temp->outcome

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is incomplete, resulting in a low yield of the desired N-alkylated product. What steps can I take to improve the yield?

A2: Incomplete conversion is a common challenge in N-alkylation reactions.[2] Several factors could be at play:

  • Insufficient Base: The stoichiometry of the base is critical. Ensure you are using a sufficient excess to drive the deprotonation of the diphenylmorpholinone nitrogen.

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent.[2] Consider switching to a more polar aprotic solvent like DMF or DMSO.[2]

  • Steric Hindrance: Diphenylmorpholinone is a sterically bulky substrate. A stronger, less-hindered base might be necessary to efficiently deprotonate the nitrogen.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

Q3: I am observing the formation of a significant side product, which I suspect is the O-alkylated isomer. How can I favor N-alkylation over O-alkylation?

A3: The competition between N- and O-alkylation is a known issue with lactam substrates, which are ambident nucleophiles.[3] The regioselectivity is highly dependent on the reaction conditions:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or THF generally favor N-alkylation.[2]

  • Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the site of alkylation. "Harder" counter-ions (e.g., Na⁺, K⁺) tend to favor O-alkylation, while "softer" counter-ions may favor N-alkylation. The use of bases like cesium carbonate (Cs₂CO₃) can sometimes improve N-selectivity.

  • Temperature: Lower reaction temperatures may favor N-alkylation.

dot

start Diphenylmorpholinone + Alkyl Halide conditions Reaction Conditions start->conditions n_alkylation N-Alkylation Product (Desired) conditions->n_alkylation  Polar Aprotic Solvent (DMF, DMSO)  Lower Temperature o_alkylation O-Alkylation Product (Side Product) conditions->o_alkylation  Polar Protic Solvent  Higher Temperature

Caption: Factors influencing N- vs. O-alkylation selectivity.

Troubleshooting Guides

Guide 1: Optimizing Base and Solvent Conditions

If you are experiencing low yields or slow reaction rates, a systematic screening of bases and solvents is recommended.

Entry Base (equiv.) Solvent Temperature (°C) Yield (%) Notes
1K₂CO₃ (1.5)Acetonitrile80LowCommon starting point, may be too weak.
2Cs₂CO₃ (1.5)Acetonitrile80ModerateOften more effective than K₂CO₃.
3NaH (1.2)THF25 - 60GoodStrong base, requires anhydrous and inert conditions.
4NaH (1.2)DMF25HighOften an excellent choice for N-alkylation.[2]
5KHMDS (1.2)THF-78 to 25HighStrong, non-nucleophilic base, good for hindered substrates.

This table is a generalized representation based on common N-alkylation procedures and should be adapted for your specific substrate and alkylating agent.

Guide 2: Addressing High Temperature-Related Issues

Running the reaction at high temperatures, especially with solvents like DMF, can lead to decomposition.[4]

Issue Observation Potential Cause Recommended Action
Dark reaction mixture/tar formationBrown or black solid, complex NMR spectrum.Decomposition of solvent (e.g., DMF at >140°C) or starting materials.[4]Use a lower boiling point solvent like acetonitrile or THF. If high temperature is necessary, consider microwave-assisted synthesis for shorter reaction times.[5]
Multiple unidentified spots on TLCStreaking or numerous new spots on the TLC plate.Thermal degradation of reactants or products.Lower the reaction temperature and increase the reaction time.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is a starting point and may require optimization for your specific alkylating agent.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diphenylmorpholinone (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

A 1. Add Diphenylmorpholinone to Flask under N₂ B 2. Add Anhydrous DMF/THF A->B C 3. Cool to 0°C, Add NaH B->C D 4. Stir (0°C to RT) C->D E 5. Add Alkylating Agent D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extraction & Workup G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for N-alkylation using NaH.

References

troubleshooting low yields in asymmetric synthesis with chiral morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis utilizing chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.

Troubleshooting Guide: Low Yields

Low yields in asymmetric synthesis can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks & Considerations

Before delving into extensive optimization, ensure the fundamentals of your experimental setup are sound.

Q1: Have you confirmed the quality and purity of your starting materials and catalyst?

Impurities in substrates, reagents, or the chiral morpholine catalyst can significantly inhibit the reaction or lead to the formation of side products.

  • Recommendation:

    • Use freshly purified substrates and reagents.

    • Ensure the chiral morpholine catalyst is of high purity and stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

    • Verify the enantiomeric and diastereomeric purity of the catalyst or auxiliary, as impurities can negatively impact stereoselectivity and yield.[1]

Q2: Are you using strictly anhydrous and inert reaction conditions?

Many asymmetric reactions, particularly those involving organometallic reagents or sensitive catalysts, are highly susceptible to moisture and oxygen.

  • Recommendation:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Maintain a positive pressure of an inert gas throughout the setup, reaction, and workup. The presence of water can deactivate catalysts and reagents.[1][2]

Reaction Parameter Optimization

If the initial checks do not resolve the low yield issue, a systematic optimization of reaction parameters is necessary.

Q3: Is your reaction temperature optimized?

Temperature plays a critical role in both reaction rate and selectivity.

  • Recommendation:

    • For reactions that are sluggish, a moderate increase in temperature may improve the yield. However, be aware that higher temperatures can sometimes lead to decreased enantioselectivity and the formation of byproducts.[1][2]

    • For many asymmetric reactions, lower temperatures (e.g., -78 °C, -20 °C, 0 °C) are crucial for achieving high stereoselectivity. If the yield is low at these temperatures, consider a gradual increase after an initial period to allow for the stereodetermining step to occur under optimal conditions.

Q4: Have you screened different solvents?

The polarity and coordinating ability of the solvent can have a profound impact on the transition state of the reaction, thereby affecting both yield and stereoselectivity.[2]

  • Recommendation:

    • Conduct a solvent screen using a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

    • For reactions involving charged intermediates, polar aprotic solvents may be beneficial. For less polar reactions, non-polar solvents like toluene or hexanes might be optimal.

Q5: Is the stoichiometry of your reactants and catalyst appropriate?

Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.

  • Recommendation:

    • Carefully optimize the ratio of substrate to reagents. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.[1]

    • While higher catalyst loading can increase the reaction rate, it can also lead to undesired side reactions or make purification more challenging. Conversely, a catalyst loading that is too low may result in incomplete conversion. It is advisable to perform a catalyst loading study to find the optimal balance.

Troubleshooting Workflow for Low Yields

Use the following flowchart to guide your troubleshooting process.

Troubleshooting_Low_Yields Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Catalyst Start->Check_Purity Check_Conditions Ensure Anhydrous & Inert Conditions Check_Purity->Check_Conditions Purity OK Success Improved Yield Check_Purity->Success Impurity Found & Rectified Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Conditions OK Check_Conditions->Success Conditions Improved Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Optimal Temp Found Optimize_Stoichiometry Adjust Stoichiometry & Catalyst Loading Optimize_Solvent->Optimize_Stoichiometry No Improvement Optimize_Solvent->Success Optimal Solvent Found Analyze_Side_Products Analyze Byproducts (TLC, NMR, MS) Optimize_Stoichiometry->Analyze_Side_Products No Improvement Optimize_Stoichiometry->Success Optimal Ratio Found Consider_Mechanism Re-evaluate Reaction Mechanism & Catalyst Choice Analyze_Side_Products->Consider_Mechanism Consider_Mechanism->Success New Strategy Successful

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q6: My reaction has a low yield and poor enantioselectivity. What should I investigate first?

When both yield and enantioselectivity are low, it often points to a fundamental issue with the reaction setup or the catalyst's effectiveness.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The chiral morpholine catalyst may be degrading under the reaction conditions. Ensure strict inert and anhydrous conditions. Consider if any of your substrates or reagents are incompatible with the catalyst.

    • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. A temperature that is too high can lead to a loss of selectivity and the formation of decomposition products.[1] Try running the reaction at a lower temperature.

    • Wrong Solvent Choice: The solvent may not be optimal for the desired transition state. A solvent screen is highly recommended.[2]

Q7: I am observing the formation of significant side products. How can I minimize them?

The formation of side products can be due to a variety of factors, including the reactivity of your substrate and the reaction conditions.

  • Possible Causes & Solutions:

    • Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product or the formation of byproducts. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Temperature: Higher temperatures can promote side reactions. Running the reaction at a lower temperature may improve selectivity for the desired product.

    • Substrate Reactivity: The substrate itself may be prone to side reactions under the current conditions. Consider using protecting groups for sensitive functionalities if necessary.

Q8: Why might a chiral morpholine-based organocatalyst show lower reactivity compared to a proline or pyrrolidine-based catalyst?

The electronic properties of the morpholine ring can influence the reactivity of the catalyst.

  • Explanation:

    • In enamine catalysis, the nucleophilicity of the enamine intermediate is crucial. The oxygen atom in the morpholine ring is electron-withdrawing, which can decrease the electron density on the nitrogen atom.[3][4] This reduces the p-character of the nitrogen lone pair, leading to a less nucleophilic enamine intermediate compared to those derived from pyrrolidine.[3][4] This lower reactivity can result in lower conversion and yields.[4][5][6]

Q9: The purification of my chiral morpholine product is difficult, leading to significant product loss. What can I do?

Purification of chiral compounds can be challenging due to the similar physical properties of enantiomers and diastereomers.

  • Recommendations:

    • Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica. Chiral HPLC or SFC are powerful techniques for separating enantiomers and may be necessary for achieving high enantiomeric purity.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification and enantiomeric enrichment.

    • Derivatization: In some cases, derivatizing the product can alter its chromatographic properties, making separation easier. The derivatizing group can then be removed in a subsequent step.

Data on Reaction Optimization

The following tables provide examples of how reaction conditions can influence the yield and enantioselectivity in asymmetric syntheses involving chiral morpholines.

Table 1: Asymmetric Hydrogenation of a Dehydromorpholine Derivative

EntryCatalyst (mol%)SolventPressure (atm H₂)Time (h)Yield (%)ee (%)
11.0DCM3024>9992
20.2DCM30489792
31.0Toluene50124291
41.0DCE5012<10-
51.0MeOH5012<10-

Data synthesized from literature reports for illustrative purposes.[7][8] This table demonstrates the significant impact of solvent choice and catalyst loading on the reaction outcome. While a lower catalyst loading can still provide a high yield, it may require a longer reaction time. Solvents like DCE and MeOH were shown to be detrimental to this specific reaction.

Table 2: Organocatalyzed Michael Addition with a Chiral Morpholine-Based Catalyst

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)de (%)ee (%)
1Catalyst ICHCl₃/TFE4012>999590
2Catalyst IiPrOH-1012909995
3Catalyst IIiPrOH-1024608586
4Catalyst IIIiPrOH-1024<5--

Data synthesized from a study on morpholine-based organocatalysts for illustrative purposes.[4] This table highlights the importance of both the catalyst structure (Catalysts I, II, and III have different stereochemistry and substituents) and the reaction conditions in achieving high conversion and stereoselectivity.

Key Experimental Protocols

Below are detailed protocols for key experiments cited in the troubleshooting guide.

Protocol 1: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

This protocol is a representative example for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (R)-SKP, 1.05 mol%) in anhydrous, degassed dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Reaction Execution: Transfer the substrate solution to the catalyst solution via cannula. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 30-50 atm). Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • Workup and Purification: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.[1][7]

Protocol 2: General Procedure for Organocatalyzed Michael Addition

This protocol provides a general method for the 1,4-addition of an aldehyde to a nitroolefin using a chiral morpholine-based organocatalyst.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral morpholine catalyst (e.g., 1-10 mol%), the nitroolefin (1.5 equiv), and the solvent (e.g., isopropanol).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -10 °C). Add the aldehyde (1.0 equiv) and stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Michael adduct. Determine the diastereomeric and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.[4]

Logical Relationship Diagram for Catalyst Choice

Catalyst_Choice Start Asymmetric Synthesis with Chiral Morpholine Reaction_Type Identify Reaction Type Start->Reaction_Type Hydrogenation Asymmetric Hydrogenation Reaction_Type->Hydrogenation Organocatalysis Organocatalysis (e.g., Michael Addition) Reaction_Type->Organocatalysis Auxiliary Chiral Auxiliary Based Reaction_Type->Auxiliary Catalyst_Selection_H Select Chiral Ligand for Metal Catalyst (e.g., SKP for Rh) Hydrogenation->Catalyst_Selection_H Catalyst_Selection_O Select Chiral Morpholine Organocatalyst Organocatalysis->Catalyst_Selection_O Auxiliary_Selection Select Chiral Morpholine Auxiliary Auxiliary->Auxiliary_Selection Optimization Proceed to Reaction Optimization Catalyst_Selection_H->Optimization Catalyst_Selection_O->Optimization Auxiliary_Selection->Optimization

References

Technical Support Center: Purification of N-Acylated Diphenylmorpholine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acylated diphenylmorpholine diastereomers.

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers in Column Chromatography

Question: I am running a flash column on silica gel to separate the diastereomers of my N-acylated diphenylmorpholine, but they are co-eluting. How can I improve the separation?

Answer:

Co-elution of diastereomers is a common challenge due to their similar physical properties. Here are several strategies to improve separation on silica gel:

  • Optimize the Mobile Phase: This is the most critical parameter.

    • Start with a low-polarity eluent: A common starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether.

    • Gradual Polarity Increase: If both diastereomers elute too quickly, decrease the proportion of the polar solvent. If they don't move from the baseline, gradually increase the polar component.

    • Test Different Solvent Systems: Sometimes, changing the nature of the polar solvent can significantly impact selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) or a mixture containing a small amount of methanol or isopropanol can alter the interactions with the silica surface and the diastereomers.

    • Utilize TLC for Rapid Screening: Before committing to a column, screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.

  • Improve Column Packing and Dimensions:

    • Increase Column Length: A longer column provides more theoretical plates, enhancing the potential for separation of closely eluting compounds.

    • Use Finer Silica Gel: Smaller particle size silica gel increases the surface area and can lead to better resolution, although it may also increase back pressure.

  • Adjust the Flow Rate: A slower flow rate increases the equilibration time between the stationary and mobile phases, which can improve the resolution of challenging separations.

  • Consider Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over the course of the separation, can be effective in resolving compounds with very similar retention factors.

Issue 2: Incomplete Resolution in HPLC Analysis

Question: My HPLC analysis shows two closely eluting or overlapping peaks for my diastereomers. What steps can I take to achieve baseline separation?

Answer:

Achieving baseline resolution in HPLC often requires methodical optimization of several parameters.

  • Stationary Phase Selection:

    • Normal Phase HPLC: Unmodified silica gel columns are often effective for diastereomer separations.[1] Experiment with different particle and pore sizes.

    • Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, not enantiomers, chiral columns can sometimes provide the unique selectivity needed for separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

    • Alternative Stationary Phases: Consider other stationary phases like those with cyano or pentafluorophenyl (PFP) functionalities, which can offer different selectivities.[1]

  • Mobile Phase Optimization:

    • Normal Phase: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane/isopropanol). Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.

    • Reversed-Phase: If using a C18 or other reversed-phase column, adjust the ratio of water or buffer to your organic modifier (e.g., acetonitrile or methanol). Sometimes switching the organic modifier can improve selectivity.

  • Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance separation by affecting the thermodynamics of the interactions between the analytes and the stationary phase.

  • Method of Derivatization: If direct separation is unsuccessful, consider derivatizing the N-acyl group with a chiral auxiliary. This creates a new pair of diastereomers that may be more easily separable by standard chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating N-acylated diphenylmorpholine diastereomers?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and flash column chromatography. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for diastereomer separations, often providing faster and more efficient separations than HPLC.[2] For preparative scale, flash chromatography on silica gel is a cost-effective first approach.[3] HPLC, with a wider variety of available stationary phases, is excellent for both analytical and preparative scale separations when higher resolution is required.

Q2: Can I use crystallization to separate the diastereomers?

A2: Yes, fractional crystallization can be a very effective method for separating diastereomers, especially on a larger scale. Diastereomers have different physical properties, including solubility in various solvents. By carefully selecting a solvent system where one diastereomer is significantly less soluble than the other, it is possible to selectively crystallize one diastereomer out of the solution. This process may require some optimization of solvent, temperature, and concentration. A technique known as Crystallization-Induced Diastereomer Transformation (CIDT) can be particularly powerful, where the diastereomers can interconvert in solution, leading to the crystallization of the thermodynamically most stable diastereomer in high yield.[4][5][6][7]

Q3: My diastereomers seem to be interconverting during purification. What can I do?

A3: Diastereomeric interconversion (epimerization) can occur if there is an acidic or basic site in the molecule that is prone to racemization, and if the purification conditions are too harsh. Here are some suggestions:

  • Use Neutral Conditions: Avoid strongly acidic or basic additives in your mobile phase if possible.

  • Deactivated Silica: Use a deactivated (end-capped) silica gel for column chromatography to minimize interactions with acidic silanol groups.

  • Lower Temperature: Perform the purification at a lower temperature to reduce the rate of epimerization.

  • Speed: A faster purification method, like a rapid flash chromatography protocol, may minimize the time the compound is exposed to conditions that could cause interconversion.

Q4: How do I choose between normal-phase and chiral chromatography for my diastereomers?

A4: The choice depends on the specific properties of your diastereomers.

  • Start with Normal-Phase Chromatography: For diastereomers, separation on a standard achiral stationary phase like silica gel is often successful and is typically the first method to try due to its simplicity and lower cost.[3]

  • Consider Chiral Chromatography if Normal-Phase Fails: If you are unable to achieve separation on silica or other common achiral phases, a chiral stationary phase (CSP) may provide the necessary selectivity. The chiral environment of the CSP can lead to differential interactions with the diastereomers, enabling their separation.

Data Presentation

Table 1: Illustrative HPLC & SFC Screening Conditions for Diastereomer Separation
TechniqueColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
NP-HPLC Silica Gel (5 µm, 4.6 x 250 mm)Hexane:Isopropanol (90:10)1.025UV at 254 nm
NP-HPLC Cyano (CN) (5 µm, 4.6 x 250 mm)Heptane:Ethanol (95:5)1.230UV at 254 nm
RP-HPLC C18 (5 µm, 4.6 x 150 mm)Acetonitrile:Water (60:40)1.025UV at 254 nm
Chiral HPLC Chiralpak IA (amylose derivative)Hexane:Ethanol (80:20)0.825UV at 254 nm
SFC Silica Gel (5 µm, 4.6 x 150 mm)CO2:Methanol (85:15)3.040UV at 254 nm
Table 2: Troubleshooting Guide for Column Chromatography
SymptomPossible CauseSuggested Solution
No Separation (Single Peak) Mobile phase polarity too high or too low; Inappropriate stationary phase.Systematically screen mobile phases of varying polarity using TLC. Try a different stationary phase (e.g., alumina, C18).
Peak Tailing Acidic silanol interactions; Column overload.Add a small amount of a modifier like triethylamine to the mobile phase. Reduce the sample load.
Poor Resolution (Overlapping Peaks) Insufficient column efficiency; Mobile phase not optimal.Increase column length or use a finer stationary phase. Fine-tune the mobile phase composition with small increments of the polar solvent.
Irreproducible Results Inconsistent column packing; Mobile phase composition changes.Ensure the column is packed uniformly without air bubbles. Prepare fresh mobile phase for each run.

Experimental Protocols

Protocol 1: Preparative Flash Chromatography on Silica Gel
  • Slurry Preparation: A slurry of silica gel is prepared in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: The slurry is carefully poured into the column and allowed to pack under pressure, ensuring a uniform and stable bed.

  • Sample Loading: The crude mixture of diastereomers is dissolved in a minimal amount of the mobile phase or a stronger solvent (like DCM) and then adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully added to the top of the column.

  • Elution: The separation is started with the initial mobile phase. The polarity can be kept constant (isocratic) or gradually increased (gradient) to elute the diastereomers.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to determine which fractions contain the purified diastereomers.

  • Solvent Removal: Fractions containing the pure diastereomers are combined, and the solvent is removed under reduced pressure.

Protocol 2: Fractional Crystallization
  • Solvent Screening: The diastereomeric mixture is dissolved in small amounts of various solvents and solvent mixtures at an elevated temperature to find a system where the compound is soluble when hot but has limited solubility when cool.

  • Dissolution: The mixture is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then potentially cooled further in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.

  • Isolation: The resulting crystals are isolated by filtration.

  • Analysis: The purity of the crystals and the composition of the mother liquor are analyzed by HPLC or NMR to determine the efficiency of the diastereomeric separation.

  • Recrystallization: If necessary, the isolated crystals can be recrystallized from the same or a different solvent system to further improve diastereomeric purity.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_outcome Outcome start Crude Mixture of N-Acylated Diphenylmorpholine Diastereomers TLC TLC Screening of Solvent Systems start->TLC Optimize Separation Crystallization Fractional Crystallization start->Crystallization Alternative Method Column Preparative Flash Chromatography TLC->Column Select Mobile Phase HPLC_Analysis HPLC Purity Check Column->HPLC_Analysis Analyze Fractions Pure_A Pure Diastereomer A HPLC_Analysis->Pure_A Pure_B Pure Diastereomer B HPLC_Analysis->Pure_B Crystallization->Pure_A

Caption: Workflow for the purification of N-acylated diphenylmorpholine diastereomers.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_evaluation Evaluation cluster_result Result Problem Poor/No Diastereomer Separation S1 Optimize Mobile Phase (Polarity/Solvent Choice) Problem->S1 S2 Change Stationary Phase (e.g., Silica -> Cyano or Chiral) Problem->S2 S3 Modify Column Parameters (Length/Particle Size) Problem->S3 S4 Adjust Flow Rate and Temperature Problem->S4 Eval Re-analyze by HPLC/TLC S1->Eval S2->Eval S3->Eval S4->Eval Eval->Problem If not resolved, try next step Success Baseline Separation Achieved Eval->Success

Caption: Logical workflow for troubleshooting poor diastereomer separation.

References

Technical Support Center: Aldol Additions with Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxazolidinone-based chiral auxiliaries, such as the Evans auxiliary and related structures, in asymmetric aldol additions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an aldol addition with an oxazolidinone chiral auxiliary?

A1: The reaction proceeds through the formation of a metal enolate of the N-acyl oxazolidinone. This chiral enolate then reacts with an aldehyde via a highly organized, six-membered ring transition state, often described by the Zimmerman-Traxler model.[1] This transition state controls the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. The stereoselectivity is influenced by the steric hindrance of the auxiliary's substituent, which directs the incoming aldehyde to one face of the enolate.[2][3]

Q2: Why is the diastereoselectivity of my aldol reaction low?

A2: Low diastereoselectivity can stem from several factors:

  • Incomplete enolate formation: If the enolization is not complete, the unreacted N-acyl imide can act as a proton source, leading to scrambling of stereocenters.

  • Incorrect enolate geometry: While boron enolates typically favor the formation of the Z-enolate, leading to syn-aldol products, suboptimal conditions can lead to the formation of the E-enolate, resulting in anti-products and a lower diastereomeric ratio (d.r.).[1]

  • Equilibration of the aldol adduct: Under certain conditions, the aldol addition can be reversible, leading to retro-aldol reaction and re-addition, which can erode the initial diastereoselectivity.[4]

  • Acetate aldol reactions: Aldol reactions using N-acetyl oxazolidinones (acetate aldols) are known to give poor diastereoselectivity (around 1:1). This is because the absence of a substituent at the α-position of the enolate removes a key steric interaction that enforces high facial selectivity in the transition state.[5]

Q3: What is "epimerization" and how can it be avoided during auxiliary cleavage?

A3: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of aldol products, the α-carbon to the carbonyl group is susceptible to epimerization, especially under basic conditions. During the cleavage of the chiral auxiliary, harsh basic conditions (e.g., using strong hydroxides) can deprotonate this α-position, leading to a loss of stereochemical purity. To avoid this, milder cleavage conditions are recommended, such as using lithium hydroperoxide (LiOH/H₂O₂).[4][6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, NaHMDS).[6]- Use a stoichiometric amount of base relative to the N-acyl imide.- Ensure anhydrous reaction conditions, as water will quench the base and enolate.
Incorrect Enolate Geometry (Formation of E-enolate) - For syn-aldol products, use conditions that favor the Z-enolate, such as dibutylboron triflate with a tertiary amine base.[2][7]- For anti-aldol products, specific conditions with different Lewis acids might be required.[1]
Retro-Aldol Reaction/Equilibration - Maintain low reaction temperatures throughout the addition and quenching steps.- Use a protocol with a workup designed to quickly neutralize the reaction mixture.
Acetate Aldol Reaction - If possible, redesign the synthesis to use a propionate or other substituted enolate to enhance stereocontrol.[5]
Issue 2: Competing Side Reactions
Side Reaction Description Prevention/Minimization
Self-Condensation of the Aldehyde The aldehyde enolizes and reacts with itself, consuming starting material and complicating purification.- Add the aldehyde slowly to the pre-formed chiral enolate at low temperature (-78 °C).- Use a Lewis acid that coordinates strongly with the aldehyde carbonyl, increasing its electrophilicity and favoring the desired reaction.
Proton Transfer If the aldehyde has acidic α-protons, it can be deprotonated by the chiral enolate, leading to a mixture of products.- Use a strong, non-nucleophilic base for enolization to ensure complete conversion to the chiral enolate before adding the aldehyde.
Over-alkylation/Double Aldol Addition In some cases, the initial aldol product can be deprotonated and react with another equivalent of the aldehyde.- Use a 1:1 stoichiometry of the enolate and aldehyde.- Maintain low reaction temperatures.
Issue 3: Difficulties with Auxiliary Cleavage
Problem Potential Cause Recommended Solution
Epimerization at the α-carbon Use of strong, non-nucleophilic bases (e.g., LiOH alone) for hydrolysis.[4]- Use milder reagents like lithium hydroperoxide (LiOH/H₂O₂).[4][6]- Other methods include reduction with LiBH₄ to the corresponding alcohol or conversion to a Weinreb amide.
Cleavage of the Endocyclic Carbonyl Reaction with hydroxide alone can lead to attack at the internal carbonyl of the oxazolidinone ring.[6]- The use of alkaline hydrogen peroxide favors selective cleavage of the exocyclic imide carbonyl.[6]
Low Yield of Cleaved Product Incomplete reaction or decomposition of the product.- Ensure sufficient reaction time for the cleavage.- Use appropriate workup procedures to isolate the desired carboxylic acid, alcohol, or other derivative.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired reaction pathway and a common side reaction.

Aldol_Addition_Pathway N_Acyl N-Acyl Oxazolidinone Enolate Chiral Z-Enolate N_Acyl->Enolate Base, Lewis Acid Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Aldol_Adduct Syn-Aldol Adduct Transition_State->Aldol_Adduct

Caption: Desired pathway for a stereoselective aldol addition.

Retro_Aldol_Side_Reaction Aldol_Adduct Syn-Aldol Adduct Enolate Chiral Z-Enolate Aldol_Adduct->Enolate Retro-Aldol Aldehyde Aldehyde Aldol_Adduct->Aldehyde Retro-Aldol Epimerized_Adduct Epimerized Aldol Adduct Enolate->Epimerized_Adduct Re-addition Aldehyde->Epimerized_Adduct Re-addition

References

optimizing solvent and temperature for diphenylmorpholine alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of diphenylmorpholine. The information is designed to help overcome common challenges related to solvent and temperature optimization for this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 2,2-diphenylmorpholine?

The main challenge in the N-alkylation of 2,2-diphenylmorpholine is its significant steric hindrance. The two phenyl groups on the carbon adjacent to the nitrogen atom shield the nitrogen, making it a less accessible nucleophile. This often results in sluggish or incomplete reactions under standard alkylation conditions. Consequently, more forcing conditions, such as higher temperatures or more reactive reagents, may be necessary to achieve satisfactory conversion.

Q2: Which solvents are recommended for the alkylation of diphenylmorpholine?

Polar aprotic solvents are generally the preferred choice for N-alkylation reactions as they can help to stabilize charged intermediates and increase reaction rates. For diphenylmorpholine alkylations, common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

The selection of the solvent can significantly impact the reaction outcome, and an empirical screening of solvents is often recommended to find the optimal conditions for a specific substrate and alkylating agent.

Q3: What is a typical temperature range for diphenylmorpholine alkylation?

Due to the steric hindrance of diphenylmorpholine, reactions often require elevated temperatures to proceed at a reasonable rate. A common starting point is in the range of 50-80°C.[1] However, for less reactive alkylating agents or to overcome significant steric barriers, higher temperatures may be required. In some cases, gas-phase reactions with alcohols have been conducted at temperatures ranging from 160-240°C for the alkylation of the parent morpholine, though such high temperatures may not be suitable for all substrates and could lead to decomposition.[2]

Q4: What are the most common bases used for diphenylmorpholine alkylation?

A variety of inorganic and organic bases can be used for N-alkylation. The choice of base often depends on the solvent and the reactivity of the alkylating agent. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • Triethylamine (Et₃N)

  • Hünig's base (DIPEA)

For sterically hindered substrates like diphenylmorpholine, a stronger, non-nucleophilic base may be beneficial.

Q5: How can I minimize the formation of side products?

The most common side product in the alkylation of secondary amines is the dialkylated quaternary ammonium salt. To minimize this, it is advisable to use a slight excess of the diphenylmorpholine relative to the alkylating agent. Careful monitoring of the reaction progress by TLC or LC-MS can also help to stop the reaction before significant over-alkylation occurs. Additionally, purification by column chromatography is typically effective in removing any unreacted starting material and side products.

Troubleshooting Guides

Issue 1: Low or No Conversion

Possible Causes:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier, especially with a sterically hindered substrate.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

  • Weak Base: The base may not be strong enough to deprotonate the morpholine nitrogen effectively or to neutralize the acid generated during the reaction.

  • Poorly Reactive Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently reactive.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. For highly unreactive systems, consider microwave-assisted synthesis, which can often accelerate reactions significantly.

  • Solvent Screening: Perform the reaction in a panel of different polar aprotic solvents (e.g., DMF, ACN, DMSO) to identify the optimal medium.

  • Use a Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Activate the Alkylating Agent: If using an alkyl chloride or bromide, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Causes:

  • Over-alkylation: The desired mono-alkylated product is further reacting to form a quaternary ammonium salt.

  • Side Reactions of the Alkylating Agent: The alkylating agent may be undergoing elimination or other side reactions under the reaction conditions.

  • Ring Opening: At very high temperatures, the morpholine ring itself may be susceptible to degradation.[2]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diphenylmorpholine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.

  • Lower Temperature: If over-alkylation is significant, try running the reaction at a lower temperature for a longer period.

  • Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, and quench the reaction once the starting material is consumed.

Data Presentation

Table 1: General Conditions for N-Alkylation of Phenyl-Substituted Morpholines
Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃ or NaHDMF or Acetonitrile25 - 6085 - 95
Ethyl BromideK₂CO₃ or Et₃NAcetonitrile50 - 8080 - 90
Benzyl BromideK₂CO₃ or Hünig's BaseDMF or CH₂Cl₂25 - 6090 - 98

Data adapted from general protocols for substituted morpholines and may require optimization for 2,2-diphenylmorpholine.[1]

Table 2: Effect of Steric Hindrance on N-Alkylation of Morpholine with Alcohols at High Temperature
AlcoholTemperature (°C)Conversion (%)Selectivity (%)
Ethanol22095.493.1
1-Propanol22094.192.4
1-Butanol23095.391.2
Isopropanol22092.886.7
Isobutanol23090.684.2
Cyclohexanol23073.578.2

This data for the parent morpholine ring illustrates that increased steric bulk of the alkylating agent (e.g., cyclohexanol) leads to a decrease in both conversion and selectivity, a trend that is expected to be even more pronounced with the sterically demanding 2,2-diphenylmorpholine.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2,2-Diphenylmorpholine with an Alkyl Halide
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-diphenylmorpholine (1.0 equivalent).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the appropriate base (e.g., anhydrous potassium carbonate, 2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated diphenylmorpholine.[1]

Protocol 2: Reductive Amination for N-Alkylation of 2,2-Diphenylmorpholine
  • To a dry round-bottom flask under an inert atmosphere, add 2,2-diphenylmorpholine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated diphenylmorpholine.[1]

Mandatory Visualization

Troubleshooting_Alkylation Troubleshooting Workflow for Diphenylmorpholine Alkylation start Start Alkylation (Diphenylmorpholine + Alkyl Halide) check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (e.g., to 80-120°C) check_conversion->increase_temp Yes side_products Significant Side Products? check_conversion->side_products No solvent_screen Screen Solvents (DMF, ACN, DMSO) increase_temp->solvent_screen stronger_base Use Stronger Base (e.g., NaH) solvent_screen->stronger_base activate_halide Activate Halide (add NaI or KI) stronger_base->activate_halide activate_halide->side_products control_stoich Adjust Stoichiometry (Excess Amine) side_products->control_stoich Yes success Successful Alkylation side_products->success No slow_addition Slow Addition of Alkylating Agent control_stoich->slow_addition lower_temp Lower Temperature, Increase Time slow_addition->lower_temp lower_temp->success end End success->end

Caption: Troubleshooting workflow for diphenylmorpholine alkylation.

Experimental_Workflow General Experimental Workflow for N-Alkylation setup Reaction Setup (Inert Atmosphere) reagents Add Diphenylmorpholine, Solvent, and Base setup->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heating Heat Reaction (e.g., 50-80°C) add_alkyl_halide->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Purification of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from the synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

(2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine is a chiral auxiliary, often referred to as a Williams chiral auxiliary. It is primarily used as a template in the asymmetric synthesis of various compounds, such as amino acids and peptidomimetics, which are important in drug development.[1]

Q2: What are the common impurities encountered in the synthesis of this compound?

  • Unreacted starting materials: (2R,3S)-2,3-diphenylmorpholin-6-one and benzyl chloroformate (Cbz-Cl).

  • Side products from Cbz-Cl: Benzyl alcohol (from hydrolysis of Cbz-Cl) and dibenzyl carbonate (from the reaction of Cbz-Cl with any carbonate base used).[2]

  • Di-Cbz protected byproducts: Although less likely with a secondary amine, over-protection can sometimes occur.

  • Epimers: Potential for epimerization at the stereocenters, leading to diastereomeric impurities.

  • Solvent and reagent residues: Residual solvents used in the reaction and workup, as well as any remaining base.

Q3: What is the role of the base in the N-Cbz protection reaction and how can it affect impurity formation?

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction between the amine and benzyl chloroformate.[2] This drives the reaction to completion. However, the choice and amount of base can influence impurity formation:

  • Strong bases (e.g., NaOH, triethylamine): Can promote the hydrolysis of benzyl chloroformate to benzyl alcohol.

  • Excess base: Can lead to unwanted side reactions.

  • Mild bases (e.g., NaHCO3): Are often preferred to minimize side reactions like di-protection of primary amines.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Difficulty removing benzyl alcohol.
  • Possible Cause: Benzyl alcohol is a common byproduct from the hydrolysis of benzyl chloroformate. It can be difficult to remove from the desired product due to their similar polarities.

  • Solution:

    • Aqueous Workup: Perform multiple washes of the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and then with brine.

    • Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). A shallow gradient can help in separating the product from benzyl alcohol.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

Problem 2: Product streaking or poor separation on silica gel column chromatography.
  • Possible Cause: The basic nitrogen atom of the morpholine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[3]

  • Solution:

    • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into the eluent to neutralize the acidic sites on the silica gel.[3]

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]

    • Deactivated silica gel: Use silica gel that has been pre-treated with a base.[3]

Problem 3: Low yield after purification.
  • Possible Cause:

    • Incomplete reaction.

    • Product loss during aqueous workup, especially if the product has some water solubility.

    • Irreversible adsorption of the product onto the silica gel column.[3]

    • Product is too soluble in the recrystallization solvent.

  • Solution:

    • Monitor reaction completion: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.

    • "Salting out": During the aqueous workup, add sodium chloride to the aqueous layer to decrease the solubility of the organic product and drive it into the organic layer.[3]

    • Optimize chromatography: Use the methods described in "Problem 2" to improve recovery from the column.

    • Optimize recrystallization: Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Use a minimal amount of hot solvent.[3]

Data Presentation

Table 1: Physical Properties of (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine

PropertyValue
Assay 98%
Form Solid
Optical Activity [α]25/D −66°, c = 5.5 in methylene chloride
Melting Point 205-207 °C (lit.)
Storage Temperature 2-8°C

Experimental Protocols

General Protocol for N-Cbz Protection of an Amino Alcohol Derivative

This is a general procedure and may need to be optimized for the specific synthesis of this compound.

  • Dissolution: Dissolve the starting amino alcohol, (2R,3S)-2,3-diphenylmorpholin-6-one (1 equivalent), in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Base: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material & Add Base cool Cool to 0°C start->cool add_cbz Add Cbz-Cl cool->add_cbz react React at RT add_cbz->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis and purification of N-Cbz protected compounds.

troubleshooting_logic cluster_chromatography Chromatography cluster_recrystallization Recrystallization cluster_impurity Persistent Impurity start Purification Issue? streaking Streaking/Tailing on Silica? start->streaking low_yield Low Recrystallization Yield? start->low_yield benzyl_alcohol Benzyl Alcohol Present? start->benzyl_alcohol add_modifier Add Basic Modifier (e.g., Et3N) to Eluent streaking->add_modifier change_stationary Use Alumina or Deactivated Silica streaking->change_stationary check_solvent Optimize Solvent System low_yield->check_solvent cool_slowly Cool Slowly & Use Seed Crystal low_yield->cool_slowly repeat_wash Repeat Aqueous Washes benzyl_alcohol->repeat_wash optimize_chroma Optimize Chromatography (Shallow Gradient) benzyl_alcohol->optimize_chroma

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Williams Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Williams chiral auxiliary, specifically the diphenylmorpholinone template, in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale experiments and, critically, during scale-up for larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Williams chiral auxiliary?

The Williams chiral auxiliary is a highly effective tool for the asymmetric synthesis of α-amino acids. Its rigid diphenylmorpholinone structure provides a well-defined steric environment, leading to high diastereoselectivity and predictable stereochemical outcomes in alkylation reactions.[1] This makes it a valuable tool for accessing enantiomerically enriched amino acid derivatives in a research setting.

Q2: What is the most significant challenge when considering the Williams auxiliary for large-scale synthesis?

The primary drawback of the Williams chiral auxiliary for industrial applications is that the auxiliary is destroyed during the cleavage step to release the desired amino acid.[1][2] This prevents its recovery and recycling, a crucial factor for cost-effective and sustainable large-scale manufacturing.[3]

Q3: What are the typical steps involved in a synthesis using the Williams auxiliary?

A typical synthetic sequence involves three main steps:

  • Acylation: The chiral auxiliary is acylated with a glycine equivalent.

  • Diastereoselective Alkylation: The acylated auxiliary is deprotonated to form a rigid enolate, which then undergoes highly diastereoselective alkylation with an electrophile.[1][4]

  • Cleavage: The newly synthesized amino acid is cleaved from the auxiliary, typically under reductive conditions.[1]

Q4: Can the diastereomers formed during the alkylation step be separated?

Yes, the products of the alkylation are diastereomers, which have different physical properties. This allows for their separation using standard laboratory techniques such as column chromatography or crystallization, enabling the isolation of a single, highly pure diastereomer before the cleavage step.[4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Alkylation Step

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Enolate Formation Ensure complete deprotonation by using a sufficiently strong, non-nucleophilic base (e.g., LDA, NaHMDS). Verify the base concentration and ensure anhydrous reaction conditions.
Incorrect Reaction Temperature Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to maximize selectivity.[4] Gradual warming can lead to side reactions and decreased diastereoselectivity.
Sterically Unhindered Electrophile Very small electrophiles may exhibit lower stereoselectivity. If possible, consider alternative electrophiles with greater steric bulk.
Presence of Protic Impurities Ensure all reagents and solvents are strictly anhydrous. Water or other protic impurities can quench the enolate and interfere with the reaction.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_base Verify Base Strength and Stoichiometry start->check_base check_temp Confirm Reaction Temperature is Maintained at -78°C check_base->check_temp Base is appropriate optimize_conditions Re-optimize Reaction Conditions check_base->optimize_conditions Base is suspect check_anhydrous Ensure Strictly Anhydrous Conditions check_temp->check_anhydrous Temperature is correct check_temp->optimize_conditions Temperature fluctuated check_electrophile Evaluate Electrophile Sterics check_anhydrous->check_electrophile Conditions are anhydrous check_anhydrous->optimize_conditions Moisture present consider_alternative Consider Alternative Electrophile check_electrophile->consider_alternative Electrophile is small success Improved Diastereoselectivity check_electrophile->success Electrophile is suitable optimize_conditions->success consider_alternative->success

Caption: Troubleshooting logic for addressing low diastereoselectivity.

Problem 2: Difficulty with Purification, Especially at Scale

Possible Causes & Solutions:

CauseTroubleshooting Steps
Complex Reaction Mixture Optimize the reaction to minimize byproducts. A cleaner reaction will simplify purification.
Chromatography is Not Scalable For larger quantities, column chromatography can be inefficient. Develop a crystallization protocol to isolate the desired diastereomer.
Oily Product If the product oils out during workup or purification, try trituration with a non-polar solvent to induce solidification.
Auxiliary Fragments Interfere During cleavage, byproducts from the destroyed auxiliary can complicate the purification of the final amino acid. Ensure the workup procedure is robust enough to remove these impurities.

Purification Strategy Workflow

G start Purification Challenge is_lab_scale Is the reaction lab-scale? start->is_lab_scale use_chromatography Optimize Column Chromatography is_lab_scale->use_chromatography Yes is_large_scale Is the reaction large-scale? is_lab_scale->is_large_scale No success Pure Product Isolated use_chromatography->success develop_crystallization Develop Crystallization Protocol is_large_scale->develop_crystallization Yes trituration Attempt Trituration for Oily Products develop_crystallization->trituration Product is oily optimize_workup Optimize Workup to Remove Auxiliary Byproducts develop_crystallization->optimize_workup develop_crystallization->success trituration->success optimize_workup->success

Caption: Decision workflow for selecting a purification strategy.

Scale-Up Considerations

Scaling up syntheses using the Williams chiral auxiliary presents several challenges that must be addressed for a successful transition from the lab to larger-scale production.

Key Scale-Up Challenges:

  • Cost and Atom Economy: As the Williams auxiliary is stoichiometric and not recoverable, the cost of the auxiliary can become prohibitive at a larger scale. The overall atom economy of the process is also reduced.

  • Exothermic Reactions: The deprotonation (enolate formation) and alkylation steps can be exothermic. Careful control of reaction temperature through controlled addition rates and efficient cooling is crucial to prevent runaway reactions and ensure consistent product quality.

  • Purification: Relying on chromatography for purification is often not feasible or economical at an industrial scale. Developing robust crystallization methods for diastereomer separation is essential.

  • Waste Management: The destruction of the chiral auxiliary generates a significant amount of chemical waste that must be managed and disposed of, adding to the process cost and environmental impact.

Illustrative Comparison of Lab-Scale vs. Hypothetical Pilot-Scale Synthesis

ParameterLab-Scale (Typical)Pilot-Scale (Hypothetical)Key Considerations for Scale-Up
Starting Material (Auxiliary) 1-10 g1-5 kgCost of auxiliary becomes a major factor.
Reaction Volume 50-500 mL50-200 LHeat transfer and mixing become critical.
Base LDA, NaHMDSNaHMDS (often preferred for easier handling)Safe handling of large quantities of pyrophoric or highly reactive bases.
Alkylation Temperature -78 °C-70 to -60 °CMaintaining very low temperatures in large reactors is energy-intensive.
Diastereomeric Ratio >98:295:5Slight decrease in selectivity can occur due to less ideal mixing and heat transfer.
Purification Method Column ChromatographyCrystallizationChromatography is generally not viable at this scale.
Yield (after purification) 70-85%60-75%Lower yields can be expected due to handling losses and less ideal purification.
Auxiliary Recovery Not applicable (destroyed)Not applicable (destroyed)A major drawback for industrial application.

Experimental Protocols

General Protocol for Diastereoselective Alkylation (Lab-Scale)
  • Enolate Formation: A solution of the acylated Williams auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), in an appropriate solvent is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equivalents) is added neat or as a solution in anhydrous THF, and the reaction mixture is stirred at -78 °C for several hours, or until the reaction is complete as monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel or by crystallization to afford the major diastereomer in high purity.

General Protocol for Cleavage of the Auxiliary (Lab-Scale)

The cleavage of the Williams auxiliary to liberate the α-amino acid is typically achieved through reductive methods. One common method is catalytic hydrogenation.

  • Hydrogenation: The purified, alkylated auxiliary is dissolved in a suitable solvent (e.g., methanol or ethanol). A palladium catalyst, such as palladium on carbon (Pd/C), is added. The reaction vessel is purged with hydrogen gas, and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude amino acid derivative is purified by an appropriate method, such as crystallization or ion-exchange chromatography, to remove the byproducts from the cleaved auxiliary.

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation step is a result of the rigid, chelated (Z)-enolate that is formed upon deprotonation. The bulky phenyl groups of the auxiliary effectively block one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.

G cluster_0 Mechanism of Stereocontrol acyl_aux Acylated Williams Auxiliary enolate Rigid Chelated (Z)-Enolate acyl_aux->enolate + Base base Strong Base (e.g., LDA) blocked_face Steric hindrance from phenyl groups blocks one face of the enolate enolate->blocked_face alkylation Diastereoselective Alkylation enolate->alkylation + Electrophile electrophile Electrophile (R-X) blocked_face->alkylation Directs approach product Alkylated Product (High d.r.) alkylation->product

Caption: Simplified representation of the stereocontrol mechanism.

References

Technical Support Center: Enhancing the Stability of N-Acylated Diphenylmorpholinone Enolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the enolates of N-acylated diphenylmorpholinone chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-acylated diphenylmorpholinone auxiliary in stereoselective reactions?

The N-acylated diphenylmorpholinone acts as a chiral auxiliary. It is a molecule temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, such as enolate alkylation or aldol reactions. The bulky and rigid structure of the auxiliary sterically shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face, thus leading to the preferential formation of one diastereomer.[1][2][3]

Q2: Why is the formation of a specific (Z)-enolate geometry often crucial for high diastereoselectivity?

Achieving a single enolate geometry, typically the (Z)-enolate, is critical because it creates a well-defined and rigid chelated transition state.[3][4] The metal cation (commonly lithium) coordinates to the carbonyl oxygen and the nitrogen of the auxiliary, locking the conformation. This rigid structure, combined with the steric hindrance from the auxiliary's substituents (the diphenyl groups), creates a highly predictable facial bias for the incoming electrophile.[4] If a mixture of (E) and (Z) enolates were present, each could lead to a different diastereomeric product, thus lowering the overall selectivity of the reaction.

Q3: What is the effect of the metal counterion (e.g., Lithium vs. Sodium) on enolate stability and reactivity?

The metal counterion plays a significant role in the structure and reactivity of the enolate. Lithium enolates are most common and tend to form stable, well-defined aggregates (dimers, tetramers, etc.) in solvents like THF.[5] This aggregation can influence reactivity. Sodium enolates can sometimes offer different selectivity, particularly with less reactive electrophiles, and may exhibit different stability profiles, often requiring lower temperatures to maintain stability.[1] In some cases, switching from lithium to sodium enolates has been shown to improve diastereoselectivity for less sterically demanding electrophiles like methyl iodide.

Q4: How do additives like lithium chloride (LiCl) enhance the stability and efficiency of the reaction?

Additives like LiCl can have a profound effect on the reaction by breaking up unreactive enolate aggregates into smaller, more reactive species.[6][7] This de-aggregation can lead to cleaner and faster reactions. While LiCl doesn't necessarily alter the dynamics of the enolate homoaggregates themselves, it forms adducts that are more reactive.[6] This can be particularly useful in preventing side reactions and improving yields, though it may require superstoichiometric amounts.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the generation and reaction of N-acylated diphenylmorpholinone enolates.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Diastereoselectivity (Poor d.r.) 1. Incomplete (Z)-Enolate Formation: The presence of the (E)-enolate leads to the formation of the undesired diastereomer.Optimize Base: Ensure the use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaN(TMS)₂) to favor kinetic deprotonation.[8][9] • Base Purity: Use freshly prepared or titrated LDA, as degraded base can be less effective.
2. Enolate Equilibration: The initially formed kinetic (Z)-enolate is equilibrating to the thermodynamic enolate before reacting with the electrophile.Lower Temperature: Maintain a strict low temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Higher temperatures can provide enough energy to overcome the barrier to equilibration.[9][10]
3. "Open" or Non-Rigid Transition State: Insufficient chelation of the metal counterion fails to create a rigid structure, reducing facial shielding.Check Solvent: Ensure the use of a coordinating solvent like THF, which helps to solvate the lithium cation and form a well-defined transition state.[9] • Add Lewis Acids/Salts: The addition of LiCl can help to break up aggregates and promote the formation of a more uniform, reactive species.[6]
Low or No Product Yield 1. Enolate Instability/Decomposition: The enolate is not stable under the reaction conditions and is decomposing before the electrophile is added or can react.Strict Anhydrous Conditions: Enolates are strongly basic and will be quenched by protic sources like water. Ensure all glassware is flame-dried and solvents are rigorously dried.[10] • Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen) to exclude moisture and oxygen.[10] • Minimize Time: Add the electrophile as soon as enolate formation is complete.
2. Inefficient Deprotonation: The base is not strong enough or is of poor quality, leading to incomplete conversion to the enolate.Verify Base: Use a full equivalent of a strong, non-nucleophilic base like LDA.[11] Titrate organometallic bases before use to confirm their concentration.[10]
3. Side Reactions: The enolate is participating in side reactions, such as reaction with the solvent (e.g., THF deprotonation at warmer temperatures) or self-condensation if starting material is present.Temperature Control: Do not allow the reaction to warm above -78 °C. • Complete Enolate Formation: Ensure complete conversion of the starting material to the enolate before adding the electrophile to prevent self-condensation.[11]
Inconsistent Results 1. Variable Reagent Quality: The concentration of the organolithium base (e.g., n-BuLi used to make LDA) or the purity of the substrate can vary.Titrate Reagents: Always titrate organolithium reagents before preparing LDA.[10] • Purify Substrate: Ensure the N-acylated diphenylmorpholinone is pure and free of acidic impurities.
2. Trace Moisture: Small, variable amounts of water are quenching the base or enolate.Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying glassware, solvents, and starting materials.

Quantitative Data on Enolate Stability & Reaction Outcome

The stability of the enolate directly impacts the stereochemical outcome of subsequent reactions. The following table summarizes key parameters and their effects on the diastereomeric ratio (d.r.), based on data from closely related N-acyl oxazolidinone systems, which serve as an excellent model for the N-acylated diphenylmorpholinone auxiliary.

ParameterCondition ACondition BOutcome/CommentReference
Base NaN(TMS)₂LDABoth are effective at generating the kinetic (Z)-enolate at low temperatures. NaN(TMS)₂ can sometimes offer improved selectivity.[8]
Temperature -78 °C0 °CMaintaining a low temperature (-78 °C) is crucial. Warmer temperatures lead to enolate equilibration and significantly lower diastereoselectivity.[9][10]
Solvent THFNon-coordinating (e.g., Toluene)Coordinating solvents like THF are essential for solvating the lithium cation and forming a stable, rigid chelated transition state.[9]
Additive None~6 equiv. LiClLiCl can break up unreactive enolate aggregates, leading to faster, cleaner reactions and potentially higher yields.[6]
Typical d.r. 98:2 (major:minor)-For the alkylation of an N-propionyl oxazolidinone with allyl iodide under optimized conditions (NaN(TMS)₂ in THF at -78 °C).[8]

Experimental Protocols

General Protocol for the Diastereoselective Alkylation of N-Acylated Diphenylmorpholinone

This protocol is adapted from optimized procedures for Evans-type chiral auxiliaries and should serve as a robust starting point for the N-acylated diphenylmorpholinone system.[8][12]

Materials:

  • N-acylated diphenylmorpholinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (1.1 eq, freshly prepared from n-BuLi and diisopropylamine) or Sodium Bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Substrate Addition: Dissolve the N-acylated diphenylmorpholinone in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the LDA solution (or solid NaN(TMS)₂) dropwise over several minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The solution should become a clear, pale yellow.

  • Alkylation: Add the alkylating agent dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the electrophile.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Experimental Workflow for Enolate Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve N-acyl diphenylmorpholinone in anhydrous THF cool Cool to -78 °C start->cool add_base Add LDA or NaN(TMS)₂ (Stir for 1 hr) cool->add_base form_enolate Formation of (Z)-Enolate add_base->form_enolate add_electrophile Add Alkylating Agent (Stir for 1-4 hrs) form_enolate->add_electrophile quench Quench with sat. NH₄Cl add_electrophile->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Determine d.r. by NMR or HPLC purify->analyze

Caption: Workflow for diastereoselective alkylation.

Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Was temperature strictly maintained at -78 °C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_base Was a fresh/titrated strong, hindered base used? temp_yes->check_base fix_temp Action: Improve temperature control. Re-run experiment. temp_no->fix_temp base_yes Yes check_base->base_yes base_no No check_base->base_no check_conditions Consider transition state rigidity. base_yes->check_conditions fix_base Action: Use freshly prepared LDA or new NaN(TMS)₂. base_no->fix_base add_licl Action: Add LiCl to disrupt aggregates. check_conditions->add_licl check_solvent Action: Ensure rigorous drying of THF. check_conditions->check_solvent

Caption: Decision tree for troubleshooting low d.r.

References

Validation & Comparative

comparison of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine with Evans auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Auxiliaries: (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine versus Evans Auxiliaries

In the pursuit of stereochemically pure compounds, essential for pharmaceutical development and intricate organic synthesis, chiral auxiliaries serve as powerful tools to control the three-dimensional arrangement of atoms during a chemical transformation. This guide provides a detailed comparison between the Williams chiral auxiliary, this compound, and the well-established Evans auxiliaries. The comparison focuses on their application in asymmetric alkylation for the synthesis of α-amino acids, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The ideal auxiliary should be readily available, easily attached and cleaved, and should induce high stereoselectivity.[1] Evans auxiliaries, typically oxazolidinones, have been a mainstay in asymmetric synthesis for decades, renowned for their high levels of stereocontrol in aldol and alkylation reactions.[2][3] The Williams auxiliary, a diphenylmorpholinone derivative, offers a specialized approach primarily for the asymmetric synthesis of α-amino acids.

Structural Comparison

A key difference lies in the core scaffold of these auxiliaries. Evans auxiliaries are derived from amino alcohols, leading to a five-membered oxazolidinone ring.[3] In contrast, the Williams auxiliary features a six-membered morpholinone ring, incorporating a glycine unit within its structure.

Diagram: Structural Comparison of Chiral Auxiliaries

G cluster_0 Evans Auxiliary cluster_1 Williams Auxiliary evans evans_label (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone williams williams_label This compound

Caption: Chemical structures of a representative Evans auxiliary and the Williams auxiliary.

Performance in Asymmetric Alkylation

Both auxiliaries have proven highly effective in directing the asymmetric alkylation of enolates. The bulky substituents on the auxiliary sterically hinder one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.[4] This results in a high degree of diastereoselectivity.

Data Presentation: Asymmetric Alkylation of Glycine Equivalents

The following table summarizes representative experimental data for the asymmetric alkylation of glycine enolate equivalents using both the Williams and Evans auxiliaries to produce α-amino acids.

Chiral AuxiliaryElectrophile (R-X)Product α-Amino AcidDiastereomeric Excess (d.e.)Yield (%)Reference
This compoundAllyl BromideAllylglycine>98%92%[5]
This compoundBenzyl BromidePhenylalanine>98%85%[5]
(4R)-4-Benzyl-2-oxazolidinoneBenzyl BromidePhenylalanine>96%91%[4]
(4S)-4-Isopropyl-2-oxazolidinoneMethyl IodideAlanine>98%88%[6]

As the data indicates, both auxiliary systems provide excellent levels of diastereoselectivity, consistently exceeding 96% d.e., and afford good to excellent chemical yields.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these auxiliaries. Below are representative protocols for the alkylation and subsequent cleavage steps for both systems.

Williams Auxiliary: Asymmetric Synthesis of (R)-(N-tert-Butoxycarbonyl)allylglycine[5]
  • Enolate Formation and Alkylation: A solution of (2R,3S)-N-Boc-6-oxo-2,3-diphenylmorpholine in THF is cooled to -78 °C. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise to form the enolate. After stirring for 30 minutes, allyl bromide is added, and the reaction is allowed to warm to room temperature overnight.

  • Auxiliary Cleavage: The alkylated product is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere. The catalyst is removed by filtration, and the solvent is evaporated. The residue is then treated with di-tert-butyl dicarbonate (Boc₂O) and a base to yield the N-Boc protected amino acid.

Evans Auxiliary: Asymmetric Synthesis of 2-Methyl-4-pentenoic Acid[4][7]
  • Acylation: (4R)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride in the presence of a catalytic amount of DMAP to yield the N-propionyl imide.[4][7]

  • Enolate Formation and Alkylation: The N-propionyl imide is dissolved in THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the (Z)-enolate.[4] Allyl iodide is then added, and the reaction is stirred at low temperature until completion.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to cleave the auxiliary. The reaction is quenched with sodium sulfite, and the chiral auxiliary can be recovered. The desired carboxylic acid is obtained after an acidic workup.[4][7]

Diagram: Experimental Workflow for Asymmetric Alkylation

G cluster_0 Williams Auxiliary Workflow cluster_1 Evans Auxiliary Workflow Start_W Williams Auxiliary (Glycine Equivalent) Enolate_W Enolate Formation (LiHMDS, -78°C) Start_W->Enolate_W Alkylation_W Alkylation (R-X) Enolate_W->Alkylation_W Cleavage_W Cleavage (Hydrogenolysis) Alkylation_W->Cleavage_W Product_W α-Amino Acid Cleavage_W->Product_W Start_E Evans Auxiliary Acylation_E Acylation (Acyl Halide/Anhydride) Start_E->Acylation_E Enolate_E Enolate Formation (NaHMDS, -78°C) Acylation_E->Enolate_E Alkylation_E Alkylation (R-X) Enolate_E->Alkylation_E Cleavage_E Cleavage (LiOH/H₂O₂) Alkylation_E->Cleavage_E Product_E Chiral Carboxylic Acid Cleavage_E->Product_E Recovery_E Auxiliary Recovery Cleavage_E->Recovery_E G Enolate Chelated (Z)-Enolate Top_Face Sterically Hindered Face Enolate->Top_Face blocks Bottom_Face Less Hindered Face Enolate->Bottom_Face Auxiliary Bulky Chiral Auxiliary Auxiliary->Enolate Product Diastereomerically Enriched Product Bottom_Face->Product Electrophile Electrophile (E+) Electrophile->Bottom_Face attacks

References

Determining Enantiomeric Purity of Amino Acids from Williams Auxiliary-Mediated Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step. The Williams auxiliary, a diphenylmorpholinone template, is a powerful tool for the stereocontrolled synthesis of α-amino acids, offering high and predictable stereo-induction.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of these valuable chiral building blocks, supported by detailed experimental protocols and performance data.

The choice of analytical methodology for determining the enantiomeric purity of amino acids synthesized using the Williams auxiliary is pivotal for validating the stereoselectivity of the synthesis. The most commonly employed and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Each method presents a unique set of advantages and limitations in terms of sample preparation, sensitivity, and throughput.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate analytical technique depends on various factors, including the specific amino acid, the required accuracy, the available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the three primary methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent (CDA).[4]Separation of volatile, derivatized enantiomers on a chiral capillary column.[5]Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[6][7]
Sample Preparation Direct injection for CSPs; derivatization for indirect methods.[4]Mandatory derivatization to increase volatility and thermal stability.[3][8]Often requires derivatization to form diastereomers with well-resolved signals.[7]
Sensitivity High, especially with fluorescent derivatizing agents.[4]Very high, with detection limits in the nanomolar range.[8]Generally lower than chromatographic methods.
Advantages - Direct analysis of underivatized amino acids possible with specific CSPs.[9]- High resolution and accuracy.[3]- Well-established and versatile.- Excellent separation efficiency.[5]- High sensitivity and specificity with mass spectrometric detection.[8]- Provides structural information.- Can be a non-destructive technique.- Relatively fast analysis after sample preparation.
Disadvantages - Chiral columns can be expensive.- Method development can be time-consuming.- Derivatization can be complex and may introduce impurities or cause racemization.[8]- Not suitable for non-volatile or thermally labile derivatives.[3]- Lower sensitivity.- Signal overlap can be an issue in complex mixtures.[6]- Requires enantiomerically pure chiral derivatizing/solvating agents.[3]
Typical Application Routine quality control and high-precision ee determination.Analysis of complex biological samples and trace-level enantiomeric impurities.Structural confirmation and ee determination where chromatographic methods are not suitable.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the determination of amino acid enantiomeric excess.

Protocol 1: Chiral HPLC with Chiral Stationary Phase

This protocol describes the direct separation of underivatized amino acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.[9]

1. Materials and Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC® T).

  • HPLC-grade methanol, water, and formic acid.

  • Amino acid sample synthesized using the Williams auxiliary.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the amino acid sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

  • Mobile Phase: Water:Methanol:Formic Acid (gradient or isocratic, method development may be required).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm or MS.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Protocol 2: GC-MS with Derivatization

This protocol involves a two-step derivatization (esterification followed by acylation) prior to GC-MS analysis.[3]

1. Materials and Equipment:

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val).

  • Heating block, nitrogen evaporator, reaction vials.

  • 3M HCl in n-butanol, heptafluorobutyric anhydride (HFBA), dichloromethane (DCM).

2. Derivatization Procedure:

  • Esterification:

    • Place the dried amino acid sample (10-100 µg) in a reaction vial.

    • Add 200 µL of 3M HCl in n-butanol.

    • Seal the vial and heat at 100 °C for 30 minutes.

    • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue, add 100 µL of DCM and 50 µL of HFBA.

    • Seal the vial and heat at 150 °C for 15 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 120 °C at 4 °C/min.

    • Ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

4. Data Analysis:

  • Integrate the peak areas for the D- and L-enantiomer derivatives.

  • Calculate the % ee as described in the HPLC protocol.

Protocol 3: NMR Spectroscopy with Chiral Derivatizing Agent

This protocol uses (R)-1,1′-bi-2-naphthol ((R)-BINOL) and 2-formylphenylboronic acid (2-FPBA) to form diastereomeric complexes with the amino acid, which can be distinguished by NMR.[7]

1. Materials and Equipment:

  • NMR spectrometer (400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • (R)-BINOL, 2-FPBA, amino acid sample (as a primary amine or ester), deuterated chloroform (CDCl₃).

2. Sample Preparation:

  • In a small vial, dissolve approximately 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of CDCl₃.

  • Add 1.0 equivalent of the amino acid sample (e.g., ~5 mg of the amino acid methyl ester).

  • Gently swirl the vial to ensure complete dissolution and reaction.

  • Transfer the resulting solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

4. Data Analysis:

  • Identify the distinct signals corresponding to the two diastereomers (e.g., imine protons or other well-resolved peaks).

  • Integrate the signals for each diastereomer.

  • Calculate the diastereomeric ratio (dr), which corresponds to the enantiomeric ratio of the original sample.

  • Calculate the % ee from the integration values (Integral_major and Integral_minor): % ee = [([Integral_major] - [Integral_minor]) / ([Integral_major] + [Integral_minor])] x 100

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the general workflow for determining the enantiomeric excess of an amino acid synthesized using a chiral auxiliary like the Williams auxiliary.

G General Workflow for Enantiomeric Excess Determination cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess (ee) Analysis cluster_methods Analytical Methods start Prochiral Glycine Derivative auxiliary Williams Auxiliary start->auxiliary Attachment alkylation Diastereoselective Alkylation auxiliary->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantiomerically Enriched α-Amino Acid cleavage->product sample_prep Sample Preparation (Dissolution/Derivatization) product->sample_prep separation Analytical Separation/Differentiation sample_prep->separation detection Detection separation->detection HPLC Chiral HPLC separation->HPLC GCMS GC-MS separation->GCMS NMR NMR Spectroscopy separation->NMR data_analysis Data Analysis detection->data_analysis ee_result Enantiomeric Excess (%) data_analysis->ee_result

Caption: Workflow for ee determination.

Conclusion

The determination of enantiomeric excess for α-amino acids synthesized using the Williams auxiliary is a critical step that can be reliably accomplished using several analytical techniques. Chiral HPLC often represents the gold standard due to its high accuracy and the possibility of direct analysis. GC-MS provides exceptional sensitivity, making it ideal for trace analysis, while NMR spectroscopy offers a valuable alternative, particularly for structural confirmation. The choice of method should be guided by the specific requirements of the analysis, and the detailed protocols provided herein serve as a starting point for robust and reliable ee determination in the synthesis of chiral molecules.

References

A Comparative Guide to the X-ray Crystallography of Bioactive Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of a bioactive morpholine derivative, contextualized against other heterocyclic systems relevant to drug discovery. It further delves into the experimental protocols for single-crystal X-ray diffraction and discusses the broader performance and significance of the morpholine scaffold in medicinal chemistry.

Comparative Crystallographic Data

While a comprehensive dataset for a series of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine derivatives is not publicly available, this section presents the crystallographic data for a novel, bioactive morpholine derivative as a representative example.[1] This data is compared with that of a different heterocyclic compound to illustrate the comparative analysis of key structural parameters.

ParameterBioactive Morpholine Derivative[1]Comparative Heterocycle (Isatin Derivative)[1]
Formula C₁₇H₂₁NO₄C₂₂H₁₅ClFN₃O₂
Molecular Weight 319.35423.83
Crystal System OrthorhombicTriclinic
Space Group P2₁2₁2₁P-1
a (Å) 5.7729(7)9.4198(19)
b (Å) 11.5032(14)14.339(3)
c (Å) 25.161(3)15.018(3)
α (°) ** 9099.86(3)
β (°) 90117.30(3)
γ (°) 9094.13(3)
Volume (ų) **1670.8(4)921.5(3)
Z 42
Calculated Density 1.270 g/cm³1.389 g/cm³
Radiation MoKα (λ = 0.71073 Å)MoKα (λ = 0.71073 Å)
R-factor (R₁) 0.03980.0403
wR₂ 0.09140.1142

Analysis: The table highlights the fundamental differences in the crystal packing and unit cell dimensions between two distinct heterocyclic systems. The orthorhombic space group of the morpholine derivative indicates a higher symmetry compared to the triclinic system of the isatin derivative. Such parameters are crucial in understanding the solid-state properties of a compound, which can influence its stability, solubility, and bioavailability.

Performance and Biological Activity of Morpholine Derivatives

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[2][3][4] Its presence can significantly impact a molecule's efficacy, selectivity, and pharmacokinetic properties.

  • Anticancer Activity: Numerous morpholine-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[5]

  • Central Nervous System (CNS) Applications: The morpholine scaffold is integral to many CNS-active drugs, including antidepressants and anxiolytics. Its physicochemical properties, such as a well-balanced lipophilic-hydrophilic profile, can facilitate crossing the blood-brain barrier.[2]

  • Antimicrobial and Antiviral Properties: Derivatives of morpholine have been investigated for their potential as antibacterial, antifungal, and antiviral agents, showcasing the versatility of this heterocyclic core.[3][6]

  • Cholinesterase Inhibition: Certain morpholine-bearing quinoline derivatives have been identified as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[7]

The performance of a specific derivative like this compound is often as a chiral auxiliary—a tool used to control stereochemistry during the synthesis of other complex, biologically active molecules.[8] Its rigid, well-defined conformation makes it an excellent template for asymmetric synthesis.

Experimental Protocols

The determination of a molecular structure by X-ray crystallography involves a standardized workflow, from crystal preparation to data analysis.

A. Single Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near-saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

B. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement: This is a non-destructive analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[9]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[10] As the crystal is rotated, a diffraction pattern is collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, accurate molecular structure.[11]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and structural analysis of a novel morpholine derivative.

G Experimental Workflow: From Synthesis to Structural Elucidation cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography A Starting Materials B Chemical Reaction (e.g., Cyclization) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E Characterization (NMR, MS) F Slow Evaporation E->F G Single Crystal Formation F->G H Data Collection (Diffractometer) G->H Crystal Selection I Structure Solution H->I J Structure Refinement I->J K Final Crystal Structure (CIF File) J->K G Logical Framework for Compound Evaluation A Synthesized Morpholine Derivative B X-ray Crystallography A->B C Biological Screening (e.g., Anticancer, CNS) A->C D 3D Molecular Structure (Bond lengths, angles, conformation) B->D E Performance Data (IC50, EC50, etc.) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization (Design of new derivatives) F->G

References

A Comparative Guide to NMR Analysis for Stereochemistry Determination of Diphenylmorpholine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For complex molecules such as diphenylmorpholine adducts, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating their three-dimensional structures. This guide provides a comparative analysis of NMR techniques for the stereochemical determination of these adducts, supported by experimental data and detailed protocols.

Distinguishing Diastereomers: A Comparative Analysis of NMR Data

The key to differentiating diastereomers of diphenylmorpholine adducts lies in the distinct spatial arrangements of their substituent groups, which give rise to unique NMR spectral signatures. The cis and trans isomers, for example, will exhibit characteristic differences in proton (¹H) and carbon-¹³ (¹³C) chemical shifts, proton-proton coupling constants (J-couplings), and through-space Nuclear Overhauser Effect (NOE) correlations.

Table 1: Representative ¹H NMR Chemical Shift (δ) Comparison for cis vs. trans Diphenylmorpholine Adducts

Protoncis-Isomer (ppm)trans-Isomer (ppm)Rationale for Difference
H-2Lower δHigher δIn the cis isomer, the phenyl group at C-2 is pseudo-axial, placing H-2 in a more shielded pseudo-equatorial position. In the trans isomer, the phenyl group is pseudo-equatorial, and H-2 is pseudo-axial, experiencing less shielding.
H-3Lower δHigher δSimilar to H-2, the relative orientation of the phenyl group at C-3 influences the chemical shift of H-3.
H-5 (axial)Higher δLower δThe anisotropic effect of the cis pseudo-axial phenyl groups can deshield the axial proton at C-5.
H-6 (axial)Higher δLower δSimilar to H-5, deshielding by the nearby phenyl groups in the cis isomer.

Table 2: Representative ³J(H,H) Coupling Constant Comparison for cis vs. trans Diphenylmorpholine Adducts

Couplingcis-Isomer (Hz)trans-Isomer (Hz)Rationale for Difference (based on Karplus Relationship)
³J(H-2, H-3)~2-4~8-10The dihedral angle between H-2 and H-3 is close to 60° in the cis isomer (gauche), resulting in a small coupling constant. In the trans isomer, the dihedral angle is approximately 180° (anti-periplanar), leading to a large coupling constant.
³J(H-2a, H-3a)~8-12~2-5In a chair conformation, the axial-axial coupling is large, while axial-equatorial and equatorial-equatorial couplings are small. The relative stereochemistry dictates these relationships.
³J(H-5a, H-6a)~8-12~8-12Axial-axial couplings within the morpholine ring are typically large for both isomers, assuming a chair conformation.
³J(H-5e, H-6e)~2-4~2-4Equatorial-equatorial couplings are generally small.

Table 3: Key NOE/ROE Correlations for Stereochemical Assignment

Irradiated Proton(s)Expected NOE/ROE Correlation in cis-IsomerExpected NOE/ROE Correlation in trans-Isomer
Phenyl Protons (C-2)H-3, H-6axH-3, H-5ax
Phenyl Protons (C-3)H-2, H-5axH-2, H-6ax
H-2H-3, Phenyl Protons (C-2), H-6axH-3, Phenyl Protons (C-2), H-5ax
H-3H-2, Phenyl Protons (C-3), H-5axH-2, Phenyl Protons (C-3), H-6ax

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data for stereochemical analysis.

A. Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified diphenylmorpholine adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can sometimes influence the conformation of the molecule.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

B. 1D ¹H and ¹³C NMR Spectroscopy
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton resonances.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.

C. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Acquire a phase-sensitive DQF-COSY or COSY-45 experiment to establish proton-proton coupling networks, which aids in the assignment of the morpholine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC experiment to correlate directly bonded protons and carbons. This is essential for the unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.

D. 2D NOESY/ROESY Spectroscopy
  • Experiment Selection:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Suitable for molecules with a molecular weight that results in a positive NOE.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Generally preferred for medium-sized molecules where the NOE may be close to zero, as ROE is always positive.

  • Acquisition Parameters:

    • Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 200-800 ms) should be tested to optimize the NOE/ROE buildup and minimize spin diffusion effects.

    • Phase Cycling: Employ appropriate phase cycling to suppress artifacts.

  • Data Analysis:

    • Carefully analyze the cross-peaks, which indicate through-space proximity (typically < 5 Å).

    • Compare the observed NOE/ROE correlations with the expected correlations for the cis and trans diastereomers based on molecular models.

Visualization of Experimental Workflows and Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of NMR-based stereochemical analysis and the key spatial relationships used to differentiate diastereomers.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Assignment cluster_conclusion Stereochemistry Determination synthesis Synthesis of Diphenylmorpholine Adduct purification Purification (e.g., Chromatography) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d_j 2D J-Resolved NMR (COSY) nmr_1d->nmr_2d_j nmr_2d_het 2D Heteronuclear NMR (HSQC, HMBC) nmr_1d->nmr_2d_het nmr_2d_noe 2D NOESY/ROESY nmr_2d_j->nmr_2d_noe assignment Spectral Assignment nmr_2d_het->assignment j_coupling J-Coupling Analysis assignment->j_coupling noe_analysis NOE/ROE Analysis assignment->noe_analysis stereochem Assignment of Relative Stereochemistry (cis/trans) j_coupling->stereochem noe_analysis->stereochem

Caption: Workflow for NMR-based stereochemical determination.

NOE_Correlations cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H2 H2 cis_H6ax H6ax cis_H2->cis_H6ax NOE cis_H3 H3 cis_Ph2 Ph (C2) cis_Ph2->cis_H3 NOE cis_Ph2->cis_H6ax strong NOE cis_Ph3 Ph (C3) trans_H2 H2 trans_H3 H3 trans_H5ax H5ax trans_H3->trans_H5ax NOE trans_Ph2 Ph (C2) trans_Ph2->trans_H3 NOE trans_Ph2->trans_H5ax weak/no NOE trans_Ph3 Ph (C3)

Caption: Key NOE correlations differentiating diastereomers.

By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently assign the relative stereochemistry of diphenylmorpholine adducts, a crucial step in advancing drug discovery and development programs.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (2R,3S)-Diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is fundamental to the synthesis of enantiomerically pure compounds. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereoselectivity in a variety of chemical transformations. This guide was intended to focus on the validation of the stereochemical outcome of reactions with (2R,3S)-diphenylmorpholine. However, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of published data on the use of (2R,3S)-diphenylmorpholine as a chiral auxiliary in asymmetric synthesis.

Therefore, this guide has been adapted to provide a robust comparative framework using data from three of the most widely used and effective chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine. The principles, experimental data, and methodologies presented herein can serve as a benchmark for the evaluation of any new chiral auxiliary, including the potential future assessment of (2R,3S)-diphenylmorpholine. This guide will focus on two of the most common applications of chiral auxiliaries: asymmetric aldol reactions and asymmetric alkylations.

Performance Comparison of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of diastereoselectivity in a given reaction, leading to a high yield of the desired stereoisomer. The following tables summarize the performance of Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine in these key transformations. It is important to note that direct comparisons of absolute values should be approached with caution, as reaction conditions, substrates, and electrophiles can vary between studies.[1]

Asymmetric Aldol Reactions
Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylBenzaldehyde>98:2 (syn)85-95
Asymmetric Alkylation Reactions
Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylAllyl Iodide98:2>90[2]
(1S,2S)-(+)-Pseudoephedrine (Myers' Auxiliary)N-Propionyl AmideBenzyl Bromide>99:190-98[2]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylMethyl Iodide96:485-95

Experimental Protocols for Key Asymmetric Reactions

Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for asymmetric aldol and alkylation reactions using the benchmark auxiliaries.

Evans' Oxazolidinone Asymmetric Aldol Reaction Protocol
  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0°C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of triethylamine (1.2 eq.). The reaction mixture is stirred at 0°C for 30 minutes.

  • Aldol Addition: The reaction is cooled to -78°C, and the aldehyde (1.2 eq.) is added. The mixture is stirred at -78°C for 2 hours and then allowed to warm to 0°C over 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The purified aldol adduct is dissolved in a 4:1 mixture of THF and water and cooled to 0°C. Lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) are added sequentially. The mixture is stirred at 0°C for 2 hours. The excess peroxide is quenched with aqueous sodium sulfite. The chiral auxiliary is recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.[1]

Myers' Pseudoephedrine Asymmetric Alkylation Protocol
  • Enolate Formation: The pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (5.0 eq.) are suspended in anhydrous THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (1.05 eq.) is added slowly. The mixture is stirred at -78°C for 15 minutes, then warmed to 0°C for 15 minutes, and finally cooled back to -78°C.

  • Alkylation: The alkylating agent (e.g., alkyl halide, 1.1 eq.) is added dropwise to the enolate solution at -78°C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The alkylated pseudoephedrine amide can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis, to the alcohol by reduction with a suitable reducing agent (e.g., LiAlH4), or to the aldehyde.[3]

Visualization of Key Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Attachment->Chiral_Substrate_Auxiliary_Complex Stereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Stereoselective_Reaction Reagent Reagent/ Electrophile Reagent->Stereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

G Zimmerman-Traxler Model for Evans' Asymmetric Aldol Reaction cluster_0 Chelated (Z)-Enolate cluster_1 Facial Bias cluster_2 Stereochemical Outcome Enolate Chelated (Z)-Boron Enolate (Chair-like Transition State) Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Sterically blocks one face Enolate->Auxiliary directs approach Aldehyde Aldehyde approaches from the less hindered face Auxiliary->Aldehyde influences Syn_Product Favored formation of the syn-aldol product with high diastereoselectivity Aldehyde->Syn_Product leads to

Caption: Zimmerman-Traxler model for stereochemical induction.

Conclusion

While the utility of (2R,3S)-diphenylmorpholine as a chiral auxiliary remains to be explored and validated, this guide provides a comprehensive comparison of well-established and highly effective alternatives. Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine have demonstrated exceptional performance in controlling the stereochemical outcome of asymmetric aldol and alkylation reactions.[1][2] The provided data tables, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers in the field of asymmetric synthesis. This framework can be readily applied to the systematic evaluation of novel chiral auxiliaries, ultimately aiding in the rational design and efficient synthesis of complex, enantiomerically pure molecules for applications in research, medicine, and materials science.

References

A Head-to-Head Comparison: Williams' Auxiliary vs. Oppolzer's Sultam in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of carbon-carbon bonds. Among the plethora of options available to researchers, the pseudoephedrine-based auxiliary, developed by Andrew G. Myers and often referred to as Williams' auxiliary, and the camphorsultam-based auxiliary, pioneered by Wolfgang Oppolzer, have emerged as highly reliable and widely adopted tools. This guide presents an objective comparison of their performance in asymmetric alkylation reactions, offering a detailed examination of their respective strengths and weaknesses, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection of the optimal chiral auxiliary for their synthetic endeavors.

Performance Comparison: Diastereoselectivity and Yield

The efficacy of a chiral auxiliary is primarily judged by its ability to direct the formation of one diastereomer over the other, expressed as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and to provide the desired product in high chemical yield. Both Williams' auxiliary and Oppolzer's sultam generally afford excellent levels of stereocontrol and high yields in the alkylation of enolates derived from N-acyl derivatives.

Below is a comparative summary of the performance of these two auxiliaries in representative alkylation reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to provide a general overview.

Table 1: Performance of Williams' Auxiliary in the Alkylation of N-Acyl Pseudoephedrine Amides

Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylBenzyl bromideLDA≥99:197[1]
PropionylAllyl iodideLDA98:295[1]
PropionylMethyl iodideLDA97:391[1]
PhenylacetylEthyl iodideLDA≥99:199[1]

Table 2: Performance of Oppolzer's Sultam in the Alkylation of N-Acyl Camphorsultams

Acyl GroupElectrophile (R-X)BaseDiastereomeric Excess (d.e.)Yield (%)Reference
PropionylBenzyl bromiden-BuLi>98%85[2]
PropionylEthyl iodiden-BuLi>98%88[2]
AcetylAllyl bromideLDA>98%92[3]
PhenylacetylMethyl iodideNaHMDS>98%89

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. The following sections provide representative protocols for the acylation, alkylation, and cleavage steps for both Williams' auxiliary and Oppolzer's sultam.

Williams' Auxiliary: Asymmetric Alkylation of a Pseudoephedrine Amide

1. Acylation of (+)-Pseudoephedrine:

  • To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is slowly added the desired acid chloride (1.1 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-acyl pseudoephedrine amide, which can be purified by recrystallization or column chromatography.[4]

2. Diastereoselective Alkylation:

  • A solution of the N-acyl pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • In a separate flask, lithium diisopropylamide (LDA) (2.1 eq) is prepared by adding n-butyllithium to diisopropylamine in THF at -78 °C and stirring at 0 °C for 30 minutes.

  • The freshly prepared LDA solution is slowly added to the amide solution at -78 °C.

  • The resulting enolate solution is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.

  • The solution is then cooled to 0 °C, and the alkyl halide (1.5-4.0 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 1-12 hours and monitored by TLC.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[1]

3. Cleavage of the Auxiliary:

  • Acidic Hydrolysis (to Carboxylic Acid): The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a mixture of dioxane and 9 N aqueous sulfuric acid (1:1 v/v) and heated to reflux for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine.[5]

  • Reductive Cleavage (to Primary Alcohol): To a solution of the alkylated amide (1.0 eq) in THF at 0 °C is added lithium borohydride (2.0 eq). The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate.[5]

Oppolzer's Sultam: Asymmetric Alkylation of an N-Acyl Sultam

1. Acylation of (-)-Camphorsultam:

  • To a solution of (-)-camphorsultam (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise.

  • The resulting solution is stirred for 10 minutes, after which the desired acid chloride (1.1 eq) is added.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the N-acyl sultam, which is typically purified by recrystallization.[6]

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl camphorsultam (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise.

  • The solution is stirred for 30 minutes at -78 °C to form the enolate.

  • The alkylating agent (1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the mixture is warmed to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

3. Cleavage of the Auxiliary:

  • Basic Hydrolysis (to Carboxylic Acid): The alkylated N-acyl sultam (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred at room temperature for several hours. The reaction is quenched with an aqueous solution of sodium sulfite. The auxiliary is removed by extraction, and the aqueous layer is acidified to allow for the extraction of the carboxylic acid.

  • Reductive Cleavage (to Primary Alcohol): The alkylated N-acyl sultam (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for a few hours and then quenched by the careful addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the alcohol.

Mechanism and Rationale for Stereoselectivity

The high degree of stereocontrol exerted by both auxiliaries stems from the formation of a rigid, chelated enolate intermediate that effectively shields one face of the enolate from the incoming electrophile.

Asymmetric_Alkylation_Workflow Start Chiral Auxiliary (Williams' or Oppolzer's) N_Acyl N-Acyl Auxiliary Start->N_Acyl Acylation Acyl_Source Acyl Source (e.g., Acid Chloride) Acyl_Source->N_Acyl Enolate Chelated Enolate Intermediate (Shielded π-face) N_Acyl->Enolate Deprotonation Base Base (e.g., LDA, n-BuLi) Base->Enolate Alkylated_Product Alkylated Auxiliary Adduct (High Diastereoselectivity) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product (e.g., Carboxylic Acid, Alcohol) Alkylated_Product->Final_Product Hydrolysis or Reduction Recovered_Aux Recovered Chiral Auxiliary Alkylated_Product->Recovered_Aux Cleavage Cleavage Cleavage Cleavage->Final_Product Cleavage->Recovered_Aux

General workflow for asymmetric alkylation using a chiral auxiliary.

In the case of Williams' auxiliary, the lithium enolate is believed to form a chelate involving the carbonyl oxygen and the oxygen of the pseudoephedrine hydroxyl group. This locks the conformation and the bulky phenyl group effectively blocks one face of the enolate.[7] Similarly, Oppolzer's sultam forms a rigid chelated structure where the camphor backbone provides significant steric hindrance, directing the electrophile to the opposite face.[3]

Conclusion

Both Williams' pseudoephedrine auxiliary and Oppolzer's camphorsultam are exceptionally effective chiral auxiliaries for asymmetric alkylation reactions, consistently delivering high diastereoselectivities and yields for a wide range of substrates.

Williams' auxiliary offers the advantages of being derived from the inexpensive and readily available pseudoephedrine. The resulting N-acyl amides are often crystalline, facilitating purification.

Oppolzer's sultam is known for its high crystallinity and the robustness of the sultam ring to a variety of reaction conditions. The cleavage of the sultam can sometimes be more challenging than for the pseudoephedrine amide.

The choice between these two powerful tools will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and electrophile, the desired final product, and considerations of cost and scalability. For many applications, both auxiliaries will perform admirably, and the decision may come down to the researcher's familiarity and preference.

References

cost-benefit analysis of different chiral auxiliaries in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with practical and economic considerations. Chiral auxiliaries are chemical entities temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine amides, with a focus on their cost-benefit analysis, supported by experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators and approximate costs of these three prominent chiral auxiliaries to facilitate a direct comparison for researchers.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral AuxiliaryRepresentative ReactionTypical Diastereoselectivity (d.r.)Typical Yield (%)
Evans' Oxazolidinone Aldol Reaction>99:1 (syn)80-95
Oppolzer's Camphorsultam Diels-Alder Reaction>98:2 (endo)>90
Pseudoephedrine Amide Alkylation98:2 to ≥99:184-99[1]

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral AuxiliaryApproximate Cost (USD/g)Typical Recovery Yield (%)Notes
Evans' Oxazolidinone $9.50/g (for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone)[2]>90Cost can vary based on the specific oxazolidinone.
Oppolzer's Camphorsultam $18.58/g (for (1S)-(-)-2,10-Camphorsultam)[3]>90Known for its high crystallinity, which can simplify purification.
Pseudoephedrine ~$0.10 - $0.30/g (pharmaceutical grade)>90Significantly lower cost, but subject to regulation in many regions.

Mandatory Visualization: General Workflow of Chiral Auxiliary Mediated Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis, from attachment to the substrate to cleavage and recovery.

G cluster_0 Synthesis Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation, Diels-Alder) Attachment->Diastereoselective_Reaction Diastereomeric Intermediate Cleavage Cleavage (e.g., Hydrolysis, Reduction) Diastereoselective_Reaction->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocols

Detailed experimental protocols for the attachment of the substrate, a key diastereoselective reaction, and the subsequent cleavage of the auxiliary are provided below for each of the three chiral auxiliaries.

Evans' Oxazolidinone: Asymmetric Aldol Reaction

a) Attachment of the Propionyl Group:

To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then warmed to room temperature for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyloxazolidinone, which can be purified by flash chromatography.

b) Diastereoselective Aldol Reaction:

The N-propionyloxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, after which propionaldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the syn-aldol adduct.

c) Cleavage of the Auxiliary to the Carboxylic Acid:

The aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the remaining aqueous layer is extracted with DCM to recover the chiral auxiliary. The aqueous layer is then acidified to pH 2-3 with 1 N HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the β-hydroxy carboxylic acid.[4][5]

Oppolzer's Camphorsultam: Asymmetric Diels-Alder Reaction

a) Attachment of the Acryloyl Group:

To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. Acryloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the N-acryloylcamphorsultam.

b) Diastereoselective Diels-Alder Reaction:

The N-acryloylcamphorsultam (1.0 eq) is dissolved in anhydrous DCM, and freshly cracked cyclopentadiene (3.0 eq) is added. The mixture is cooled to -78 °C, and diethylaluminum chloride (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the endo-Diels-Alder adduct.

c) Reductive Cleavage of the Auxiliary:

The Diels-Alder adduct (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (2.0 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the corresponding chiral alcohol and the recovered camphorsultam.

Pseudoephedrine Amide: Asymmetric Alkylation

a) Attachment of the Propionyl Group:

To a suspension of (1R,2S)-(-)-pseudoephedrine (1.0 eq) in anhydrous THF is added propionyl chloride (1.2 eq) at 0 °C. The mixture is stirred and allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization to yield the pseudoephedrine propionamide.

b) Diastereoselective Alkylation:

A solution of the pseudoephedrine propionamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[6]

c) Acidic Hydrolysis to the Carboxylic Acid:

The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 6 N sulfuric acid. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the mixture is diluted with water and washed with diethyl ether to remove the recovered pseudoephedrine. The aqueous layer is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral carboxylic acid.[7]

References

A Comparative Guide to the Asymmetric Synthesis of α-Amino Acids Using the Williams Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry, providing essential building blocks for novel therapeutics. Chiral auxiliaries offer a robust and predictable method for controlling stereochemistry during the synthesis of these complex molecules. This guide provides a detailed comparison of the Williams chiral auxiliary, specifically (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine , with the widely used Evans oxazolidinone auxiliary for the diastereoselective alkylation of a glycine enolate to produce α-alkylated amino acids.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to direct the stereoselective formation of a new chiral center, typically measured by diastereomeric excess (d.e.), and the overall chemical yield of the process. Below is a comparison of the Williams and Evans auxiliaries in the context of α-alkylation.

Table 1: Diastereoselective α-Alkylation Performance
Chiral AuxiliaryTarget Amino AcidAlkylation Steps & ElectrophilesKey Base(s)DiastereoselectivityOverall Yield (approx.)Reference
Williams Auxiliary (this compound)(L)-Fmoc-α-Me-Lys(Boc)-OH1. Methyl Iodide 2. 1,4-Diiodobutane1. LiHMDS 2. KHMDSExclusive anti-alkylation reported for each stepGood (multi-step synthesis)[1]
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)Generic α-Alkylated Carboxylic AcidAllyl IodideNaHMDS98:2 dr61-77% (alkylation step)[2]

Note: LiHMDS = Lithium bis(trimethylsilyl)amide, KHMDS = Potassium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide.

Experimental Protocols

Detailed methodologies for the key steps in the asymmetric synthesis of α-amino acids using both the Williams and Evans auxiliaries are provided below.

Methodology 1: Williams Chiral Auxiliary

This protocol outlines the synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH using the Williams chiral auxiliary, this compound. The key steps involve the formation of the N-glycinyl adduct, followed by two sequential, diastereoselective alkylations.

Step 1: Synthesis of the N-Glycinyl Williams Auxiliary

(Detailed protocol for this initial step is based on general procedures for acylation of the Williams auxiliary.)

  • To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS).

  • After stirring for 30 minutes, a solution of an N-protected glycine derivative (e.g., N-Boc-glycine chloride) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Sequential Diastereoselective Alkylation[1]
  • First Alkylation (Methylation): The N-glycinyl adduct is dissolved in anhydrous THF and cooled to -78 °C. LiHMDS is added to form the enolate. Methyl iodide is then added, and the reaction is stirred until completion. The product is worked up and purified.

  • Second Alkylation (Butylation): The methylated intermediate is dissolved in anhydrous THF and cooled to -78 °C. Potassium bis(trimethylsilyl)amide (KHMDS) is added, followed by the addition of 1,4-diiodobutane. The reaction proceeds to yield the dialkylated product.

Step 3: Azide Displacement and Auxiliary Cleavage[1]
  • The terminal iodide of the dialkylated product is displaced with sodium azide in a suitable solvent like N,N'-dimethylethyleneurea (DMEU).

  • The chiral auxiliary is cleaved via catalytic hydrogenation, which also reduces the azide to a primary amine, yielding unprotected (L)-α-Me-Lys-OH.

Step 4: Protection of the Final Amino Acid[1]
  • The resulting amino acid is then protected using standard procedures to yield the final product, (L)-Fmoc-α-Me-Lys(Boc)-OH.

Methodology 2: Evans Chiral Auxiliary (Comparative Example)

This protocol describes a general procedure for the asymmetric alkylation of an N-acyl Evans oxazolidinone auxiliary, a widely used alternative for preparing chiral carboxylic acids, which are precursors to α-amino acids.

Step 1: Acylation of the Evans Auxiliary[2]
  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an appropriate solvent like toluene, add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add the desired acid anhydride (e.g., propionic anhydride) and heat the mixture to reflux for approximately 30 minutes.

  • After cooling, the reaction is quenched with water, and the N-acyl oxazolidinone product is extracted, dried, and purified.

Step 2: Diastereoselective Alkylation[2]
  • The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise to form the (Z)-enolate. The solution is stirred for about 30 minutes.

  • The electrophile (e.g., allyl iodide) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and the product is isolated via extraction. Purification is typically performed by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary[2]
  • The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.

  • The mixture is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite to reduce excess peroxide.

  • The chiral auxiliary can be recovered by extraction, and the desired enantiomerically enriched carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the experimental workflows for the asymmetric alkylation using the Williams and Evans chiral auxiliaries.

Williams_Auxiliary_Workflow cluster_start Starting Materials cluster_alkylation Sequential Alkylation cluster_end Final Product Synthesis start_aux (2R,3S)-N-Cbz-6-oxo- 2,3-diphenylmorpholine gly_adduct N-Glycinyl Auxiliary start_aux->gly_adduct Acylation start_gly N-Boc-Glycine Derivative start_gly->gly_adduct me_adduct Methylated Adduct gly_adduct->me_adduct 1. LiHMDS 2. MeI di_adduct Dialkylated Adduct me_adduct->di_adduct 1. KHMDS 2. 1,4-Diiodobutane azide_adduct Azide Adduct di_adduct->azide_adduct NaN3 amino_acid (L)-α-Me-Lys-OH azide_adduct->amino_acid Catalytic Hydrogenation (Cleavage) final_product (L)-Fmoc-α-Me-Lys(Boc)-OH amino_acid->final_product Protection

Caption: Workflow for the synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH using the Williams chiral auxiliary.

Evans_Auxiliary_Workflow cluster_start_evans Starting Materials cluster_alkylation_evans Alkylation cluster_end_evans Product & Recovery start_aux_evans Evans Oxazolidinone acyl_adduct N-Acyl Oxazolidinone start_aux_evans->acyl_adduct Acylation start_acyl Acid Anhydride start_acyl->acyl_adduct alkyl_adduct α-Alkylated Adduct acyl_adduct->alkyl_adduct 1. NaHMDS 2. Electrophile (R-X) final_acid Chiral Carboxylic Acid alkyl_adduct->final_acid Cleavage (LiOH/H2O2) recovered_aux Recovered Auxiliary alkyl_adduct->recovered_aux Cleavage

Caption: General workflow for asymmetric alkylation using an Evans chiral auxiliary.

References

A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary extends beyond its stereochemical control to encompass economic and environmental considerations. An auxiliary's recyclability is a critical factor, directly impacting the cost-effectiveness and sustainability of a synthetic route. This guide provides an objective comparison of the recyclability of several common chiral auxiliaries, with a focus on diphenylmorpholine, Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine derivatives. The information presented is supported by experimental data from the literature to aid in the selection of the most appropriate auxiliary for a given synthetic challenge.

The ideal chiral auxiliary is one that, after inducing the desired stereochemistry, can be cleaved from the product and recovered in high yield and purity, ready for reuse without loss of performance.[1] The ease of this recovery process is a key determinant of an auxiliary's practical utility in both academic and industrial settings.

Comparison of Recyclability Data

The recyclability of a chiral auxiliary is primarily influenced by the conditions required for its cleavage from the synthetic product and the subsequent purification steps. The following table summarizes the available quantitative data for the recyclability of the discussed chiral auxiliaries. It is important to note that direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and scales can vary between studies.

Chiral AuxiliaryTypical Cleavage MethodTypical Recovery YieldRemarks
Diphenylmorpholine N/AData not readily availableLiterature searches did not yield specific data on the recyclability of diphenylmorpholine as a chiral auxiliary.
Evans' Oxazolidinones Hydrolysis (e.g., LiOH/H₂O₂)76-98%[2]Recovery is generally high, though the specific yield can be influenced by the substrate and reaction scale.[2]
Oppolzer's Sultam Hydrolysis, Methanolysis71-79% (crude), 48-56% (after recrystallization)[3]Continuous flow processes have been developed to automate the recycling of Oppolzer's sultam, improving efficiency.[3]
Pseudoephedrine Acidic or Basic HydrolysisHigh (often qualitative)The auxiliary can be recovered in high yield through simple extractive work-up procedures.[4]

Experimental Protocols

Detailed methodologies for the cleavage and recovery of the chiral auxiliary are crucial for assessing its practicality. Below are representative experimental protocols for the auxiliaries discussed.

Evans' Oxazolidinone Recovery

This protocol describes the hydrolytic cleavage of an N-acyl oxazolidinone to yield the carboxylic acid product and the recoverable chiral auxiliary.

Procedure:

  • The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • The solution is cooled, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.[2][5]

  • The reaction mixture is stirred at room temperature until the cleavage is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • The reaction is quenched, and the aqueous and organic layers are separated.

  • The organic layer, containing the recovered Evans' oxazolidinone, is washed, dried, and concentrated.

  • The auxiliary can be further purified by recrystallization or chromatography if necessary.[6]

Oppolzer's Sultam Recovery

The following protocol outlines a typical procedure for the cleavage and recovery of Oppolzer's sultam.

Procedure:

  • The N-acyl sultam is subjected to hydrolysis or methanolysis.

  • In a continuous flow process, after the final hydrolysis step, the product and the auxiliary are separated in-line using a liquid-liquid extraction module.[3]

  • The aqueous stream containing the deprotonated product is collected separately.

  • The organic stream containing the recovered Oppolzer's sultam can be directly fed back to the beginning of the process for immediate reuse or collected for later purification.[3]

  • For batch processes, the auxiliary is recovered from the organic phase by standard extractive work-up, followed by recrystallization to achieve high purity.[3]

Pseudoephedrine Auxiliary Recovery

This protocol details the cleavage of the amide bond to recover the pseudoephedrine auxiliary.

Procedure:

  • Acidic Hydrolysis: The pseudoephedrine amide is dissolved in a suitable solvent system (e.g., dioxane/water) and treated with a strong acid such as sulfuric acid. The mixture is heated to effect cleavage.[4]

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to remove the carboxylic acid product.

  • The aqueous layer, containing the protonated pseudoephedrine, is basified to a pH > 12 with a strong base (e.g., NaOH).

  • The deprotonated pseudoephedrine is then extracted from the basic aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over an anhydrous agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude auxiliary.

  • If necessary, the recovered pseudoephedrine can be purified by recrystallization.

Workflow for Chiral Auxiliary Recycling

The general process of utilizing and recycling a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow. This process is fundamental to the economic and environmental viability of using stoichiometric chiral controllers.

Chiral_Auxiliary_Recycling_Workflow cluster_synthesis Asymmetric Synthesis cluster_recycling Cleavage & Recycling Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Product_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Adduct Cleavage Cleavage Product_Adduct->Cleavage Separation Separation & Purification Cleavage->Separation Chiral_Product Enantiopure Product Separation->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Separation->Recovered_Auxiliary Recovered_Auxiliary->Chiral_Auxiliary Reuse

Caption: General workflow for the use and recycling of a chiral auxiliary.

Conclusion

The recyclability of a chiral auxiliary is a paramount consideration for the development of practical and sustainable synthetic methodologies. Evans' oxazolidinones and pseudoephedrine derivatives generally offer high recovery yields through established protocols. Oppolzer's sultam, while sometimes exhibiting lower yields after purification, benefits from the development of automated continuous flow recycling systems that enhance its efficiency. In contrast, there is a notable lack of readily available data on the recyclability of diphenylmorpholine, which may limit its application in large-scale or cost-sensitive syntheses. The choice of a chiral auxiliary should therefore be a holistic decision, weighing its stereodirecting ability against the ease and efficiency of its recovery and reuse.

References

Safety Operating Guide

Proper Disposal of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a complex organic molecule utilized in synthetic chemistry. Due to its chemical structure, which includes a morpholine ring, diphenyl groups, and a carboxybenzyl (Cbz) protecting group, this compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as hazardous. Based on the known hazards of its structural components, this compound is anticipated to be a skin and eye irritant, and potentially harmful if inhaled or ingested.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator if handling powders outside of a fume hood
Skin and Body Protection Laboratory coat

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

Properly identify the waste as "this compound". Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization

  • Select a suitable container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original container is often the best choice if it is in good condition.

  • Labeling: Clearly label the container with the full chemical name: "this compound" and the words "Hazardous Waste". Include the date of waste generation.

Step 3: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the full chemical name and any available hazard information.

Experimental Workflow for Disposal

Caption: A step-by-step workflow for the safe disposal of this compound.

Hazard Analysis of Structural Components

The recommendation to treat this compound as hazardous waste is based on an analysis of its constituent chemical moieties.

Structural ComponentAssociated Hazards
Morpholine Flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage.
Diphenyl Ether Very toxic to aquatic life with long-lasting effects.
Benzyl Chloroformate (related to Cbz group) Corrosive, toxic, potential carcinogen.

Logical Relationship of Hazard Assessment

HazardAssessment cluster_components Structural Components cluster_hazards Inferred Hazards substance (2R,3S)-N-Cbz-6-oxo- 2,3-diphenylmorpholine morpholine Morpholine Moiety substance->morpholine diphenyl Diphenyl Moiety substance->diphenyl cbz N-Cbz Group substance->cbz irritant Irritant (Skin, Eyes, Respiratory) morpholine->irritant toxic Toxic morpholine->toxic environmental Environmental Hazard diphenyl->environmental cbz->toxic disposal Conclusion: Dispose as Hazardous Waste irritant->disposal toxic->disposal environmental->disposal

Caption: Decision logic for classifying the compound as hazardous waste based on its structural components.

References

Essential Safety and Operational Guide for Handling (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine (CAS No. 100516-54-9). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

I. Chemical Identifier and Hazard Information

Identifier Value
CAS Number 100516-54-9
Molecular Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
Appearance White to off-white solid
Hazard Codes H315, H319, H335
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Signal Word Warning
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity – Single Exposure 3 (Respiratory system)

II. Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the solid powder, which may cause respiratory irritation.
Eye Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

III. Operational Plan: Step-by-Step Handling Protocol

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace prep_materials 3. Assemble All Necessary Equipment prep_workspace->prep_materials handling_weigh 4. Carefully Weigh the Compound prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate 6. Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure that all handling of the solid compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.

  • Assemble Equipment: Gather all necessary laboratory equipment (e.g., spatulas, weighing paper, reaction vessels) to avoid leaving the designated area during the procedure.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. Use a tared weighing paper or vessel.

  • Transfer: Transfer the weighed solid to the reaction vessel within the ventilated enclosure.

  • Decontamination: After handling, thoroughly decontaminate the work surface with an appropriate cleaning agent.

  • Waste Disposal: Segregate and dispose of all contaminated materials according to the disposal plan outlined below.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.

IV. Disposal Plan

While a specific SDS with detailed disposal instructions is not available, compounds of this nature should be treated as hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Disposal Procedure:

  • Waste Segregation: Collect all waste materials contaminated with this compound, including unused compound, contaminated PPE (gloves, weighing paper), and cleaning materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.[2]

  • Containerization: Use a compatible, sealable container for the waste. The label should include the full chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed chemical waste disposal service. Ensure all necessary documentation is completed.

Spill Response:

  • Evacuate and Notify: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Cleanup: For a solid spill, carefully sweep or wipe up the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or another suitable solvent. All materials used for decontamination should also be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine
Reactant of Route 2
Reactant of Route 2
(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.